Benzyl stearate
Description
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Structure
2D Structure
Properties
IUPAC Name |
benzyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLVNCMKDXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063945 | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-65-7 | |
| Record name | Benzyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78032NV0EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl stearate (C₂₅H₄₂O₂), the ester of benzyl alcohol and stearic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility as an emollient, plasticizer, and solvent is fundamentally dictated by its physicochemical properties. This technical guide provides a comprehensive overview of these properties, including molecular and thermal characteristics, solubility, and density. Detailed experimental protocols, based on internationally recognized standards, are presented to enable researchers to accurately measure these properties. This document is intended to serve as a critical resource for professionals in drug development and materials science, facilitating formulation design, quality control, and novel applications of this compound.
Introduction
This compound, systematically known as benzyl octadecanoate, is a waxy, white solid at room temperature.[1] Its molecular structure, featuring a long, saturated fatty acid chain and a benzyl group, imparts a unique combination of lipophilicity and aromatic character. These features are pivotal to its function in various formulations. In the pharmaceutical industry, this compound is utilized as an excipient, contributing to the stability and bioavailability of drug products.[1][2] Its emollient properties are leveraged in cosmetic and personal care products to enhance skin hydration and texture.[1] Furthermore, it serves as a plasticizer in industrial applications.[1] A thorough understanding of its physicochemical properties is therefore essential for optimizing its use in these diverse fields.
Molecular and Structural Properties
The fundamental identity of this compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂O₂ | [1][3] |
| Molecular Weight | 374.6 g/mol | [1][4] |
| IUPAC Name | benzyl octadecanoate | [1][5] |
| CAS Number | 5531-65-7 | [1][3] |
Thermal Properties
The thermal behavior of this compound, particularly its melting and boiling points, dictates its physical state under various processing and storage conditions. These properties are critical for manufacturing processes such as melting, mixing, and solidification.
| Property | Value | Conditions | Reference |
| Melting Point | 45.8°C | Standard Pressure | [1] |
| Boiling Point | 459.7°C | at 760 mmHg | [1][5] |
Density and Physical State
The density of this compound is a key parameter for formulation development, influencing product volume and texture. At ambient temperatures, it exists as a waxy solid.
| Property | Value | Temperature/Conditions | Reference |
| Physical State | White waxy solid | Ambient | [1] |
| Density | 0.9075 g/cm³ | 50°C | [1] |
Solubility Profile
The solubility of this compound in various solvents is a critical determinant of its application. Its poor aqueous solubility and good solubility in organic solvents are characteristic of long-chain esters.
| Solvent | Solubility | Temperature | Reference |
| Water | 2.3 x 10⁻⁵ g/L | 25°C | [1] |
| Ethanol | Soluble | - | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).
Determination of Melting Point (Capillary Method)
This protocol is adapted from standard capillary melting point determination methods.
Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded as the melting point.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Calibrated thermometer or temperature probe.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry. If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point of this compound.
-
Measurement: Decrease the heating rate to 1-2°C per minute to ensure accurate temperature measurement.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Determination of Boiling Point (Distillation Method)
This protocol is based on the principles outlined in OECD Guideline 103 and ASTM D86.
Principle: The boiling point is determined by distilling the liquid at atmospheric pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.
Apparatus:
-
Distillation flask.
-
Condenser.
-
Receiving flask.
-
Calibrated thermometer.
-
Heating mantle.
-
Boiling chips.
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus. Place a measured volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the liquid boils, the vapor will rise and pass into the condenser. The temperature will stabilize as the vapor surrounds the thermometer bulb.
-
Measurement: Record the constant temperature at which the liquid is distilling. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be applied to the observed boiling point.
Determination of Density (Pycnometer Method)
This protocol is adapted from standard methods for determining the density of solids that are liquid above ambient temperature, such as OECD Guideline 109.
Principle: The density is calculated from the mass of the substance and the volume it occupies. A pycnometer, a flask with a precise volume, is used for this measurement.
Apparatus:
-
Pycnometer with a calibrated volume.
-
Analytical balance.
-
Water bath with temperature control.
-
Thermometer.
Procedure:
-
Calibration: Determine the volume of the pycnometer by weighing it empty, then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature.
-
Sample Preparation: Heat the this compound sample to a temperature above its melting point (e.g., 50°C) in the water bath.
-
Measurement:
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with the molten this compound at the controlled temperature.
-
Weigh the pycnometer filled with the sample (m₂).
-
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Determination of Solubility
6.4.1. Aqueous Solubility (Shake-Flask Method)
This protocol is based on OECD Guideline 105.
Principle: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
Apparatus:
-
Flasks with stoppers.
-
Constant temperature shaker or water bath.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water.
-
Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Analysis: Determine the concentration of this compound in the aqueous phase using a suitable and validated analytical method.
-
Reporting: The aqueous solubility is reported in g/L.
6.4.2. Solubility in Organic Solvents (Visual Method)
Principle: A known mass of the solute is added incrementally to a known volume of the solvent at a constant temperature until it no longer dissolves.
Apparatus:
-
Test tubes or vials with stoppers.
-
Analytical balance.
-
Volumetric pipette or burette.
-
Vortex mixer or magnetic stirrer.
Procedure:
-
Preparation: Place a known volume of the organic solvent (e.g., ethanol) into a test tube.
-
Titration: Add a small, weighed amount of this compound to the solvent.
-
Dissolution: Stopper the test tube and agitate using a vortex mixer or magnetic stirrer until the solid is completely dissolved.
-
Observation: Continue adding weighed portions of this compound until a saturated solution is formed and a small amount of undissolved solid remains.
-
Reporting: The solubility can be expressed qualitatively as "soluble," "sparingly soluble," etc., or quantitatively if the amounts are carefully measured.
Synthesis and Formulation Workflow
The most common method for synthesizing this compound is through Fischer esterification. This process involves the reaction of stearic acid with benzyl alcohol in the presence of an acid catalyst. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Conclusion
The physicochemical properties of this compound are integral to its functionality and application across various industries. This guide has provided a consolidated summary of these properties in a structured format, facilitating easy reference for researchers and formulation scientists. The detailed experimental protocols offer a practical framework for the accurate determination of these key parameters, ensuring product quality and consistency. The provided synthesis workflow further elucidates the production of this important compound. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, aiding in the development of innovative products and applications leveraging the unique characteristics of this compound.
References
Synthesis of benzyl stearate from stearic acid and benzyl alcohol
An in-depth technical guide to the synthesis of benzyl stearate from stearic acid and benzyl alcohol for researchers, scientists, and drug development professionals.
Introduction
This compound (C25H42O2) is an aromatic ester synthesized from the esterification of stearic acid and benzyl alcohol.[1] With a molecular weight of 374.6 g/mol , it serves as a valuable compound in various research and commercial applications, notably in cosmetic formulations for its emollient properties that aid in skin moisturizing and protection.[1][2] The synthesis of this compound is primarily achieved through direct esterification, an equilibrium-limited reaction that necessitates a catalyst to proceed efficiently.[3] This guide explores the core methodologies for its synthesis, focusing on enzymatic and acid-catalyzed pathways, providing detailed protocols, and summarizing key quantitative data for process optimization.
Synthesis Methodologies
The two primary routes for synthesizing this compound from stearic acid and benzyl alcohol are enzymatic esterification and traditional acid-catalyzed esterification (Fischer Esterification).
Enzymatic Esterification
Considered a "Green Chemistry" approach, enzymatic synthesis utilizes lipases as biocatalysts, offering high product purity with fewer side reactions under milder conditions.[3] This method often employs immobilized enzymes in solvent-free systems, which enhances catalyst reusability and stability while eliminating mass transfer limitations associated with organic solvents.[1][3]
Reaction Mechanism: The enzymatic synthesis follows a direct esterification mechanism where the lipase enzyme facilitates the reaction between stearic acid and benzyl alcohol.[1] This process typically operates at lower temperatures (40-80°C) and atmospheric pressure compared to chemical methods.[1]
Key Catalyst: Novozym 435, a lipase B from Candida antarctica immobilized on acrylic resin, is a highly effective and commonly used biocatalyst for this synthesis, demonstrating remarkable stability and activity.[1]
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Catalyst | Conversion Rate | Reference |
| Molar Ratio (Stearic Acid:Benzyl Alcohol) | 1:7 | Novozym 435 | 98.9% | [1] |
| Temperature | 60°C | Novozym 435 | 98.9% | [1][3] |
| Agitation Speed | 200 rpm | Novozym 435 | 98.9% | [1] |
| Reaction Time | 6 hours | Novozym 435 | 98.9% | [1] |
| Enzyme Loading | 4.4 to 30 mg/mL | Novozym 435 | - | [1] |
Acid-Catalyzed Esterification (Fischer Esterification)
This classical and widely used industrial method employs a strong acid catalyst to accelerate the esterification reaction between stearic acid and benzyl alcohol at elevated temperatures.[1][3] The mechanism involves the protonation of the stearic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by benzyl alcohol.[1] To drive the equilibrium toward the product, water, a byproduct of the reaction, is typically removed.[3]
Common Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used.[3] Lewis acids like zirconocene triflate have also shown catalytic activity.[4]
Quantitative Data for Acid-Catalyzed Esterification
| Parameter | Value/Range | Catalyst | Conversion Rate | Reference |
| Temperature | 65°C | Oxalic Acid | Optimum | |
| Molar Ratio (Stearic Acid:Alcohol) | 1:20 | Oxalic Acid | - | |
| Catalyst Concentration | 10% w/w | Oxalic Acid | - | |
| Reaction Time | 8 hours | Oxalic Acid | - | |
| Temperature | 35 - 65°C | H₂SO₄ | - | [5] |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:15 | H₂SO₄ | Up to 99% (with 1-butanol) | [6] |
Note: Data for acid-catalyzed esterification of stearic acid is often presented with other alcohols like methanol or butanol, but the principles and parameter effects are transferable to benzyl alcohol.[5]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)[1]
-
Reaction vessel (e.g., 250 ml three-neck round bottom flask)
-
Heating system with temperature control (e.g., oil bath on a magnetic stirrer hot plate)
-
Condenser
Procedure:
-
Combine stearic acid and benzyl alcohol in the reaction vessel. A molar ratio of 1:7 (stearic acid:benzyl alcohol) is recommended for optimal conversion.[1]
-
Add the immobilized enzyme catalyst (e.g., Novozym 435). The enzyme loading can range from 4.4 to 30 mg/mL.[1]
-
Set up the apparatus for reflux and maintain the reaction mixture at the optimal temperature of 60°C with constant agitation (e.g., 200 rpm).[1]
-
Allow the reaction to proceed for the specified time (e.g., 6 hours) to achieve maximum yield.[1]
-
Monitor the reaction progress by taking intermediate samples to test for percentage conversion.
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed and reused.
-
Purify the resulting this compound.
Protocol 2: Acid-Catalyzed Synthesis of this compound
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Acid Catalyst (e.g., H₂SO₄, p-TSA, or Oxalic Acid)[3]
-
Reaction vessel (e.g., 250 ml three-neck round bottom flask)
-
Heating system with temperature control (e.g., oil bath)
-
Reflux condenser
-
Separating funnel
-
Organic solvent (e.g., n-hexane or diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Accurately weigh and place the stearic acid, benzyl alcohol, and the acid catalyst into the three-neck round bottom flask.
-
Set the reaction conditions. For example, a stearic acid to alcohol mole ratio of 1:20, a temperature of 65°C, and a catalyst concentration of 10% w/w can be used.
-
Equip the flask with a condenser and begin stirring. The start of stirring is considered the initiation of the reaction.
-
Maintain the reaction for the planned duration (e.g., 8 hours), monitoring the progress as needed.
-
After the reaction, allow the mixture to cool.
-
To separate the product, add an equal volume of water and an organic solvent (n-hexane or diethyl ether) and stir.
-
Transfer the mixture to a separating funnel and allow the layers to separate.
-
Collect the organic layer and wash it three times with water.
-
Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to isolate the crude this compound.
-
Proceed with further purification.
Purification of this compound
Post-synthesis purification is crucial to obtain a high-purity product. Common methods include:
-
Recrystallization: This technique is effective for purifying the solid ester. A suitable solvent, such as alcohol, can be used.[7]
-
Column Chromatography: For removing impurities with similar polarities, column chromatography is a standard purification method.[3]
-
Distillation: Unreacted benzyl alcohol and other volatile impurities can be removed by distillation under reduced pressure.[8]
Visualizations
Caption: Fischer Esterification pathway for this compound.
Caption: General experimental workflow for synthesis.
Caption: Enzymatic esterification signaling pathway.
References
- 1. Buy this compound | 5531-65-7 [smolecule.com]
- 2. This compound | C25H42O2 | CID 79659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5531-65-7 | Benchchem [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. ache.org.rs [ache.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. ia800607.us.archive.org [ia800607.us.archive.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Benzyl Stearate: A Technical Guide for Pharmaceutical Research and Development
An in-depth exploration of the chemical properties, synthesis, and potential pharmaceutical applications of benzyl stearate, tailored for researchers, scientists, and drug development professionals.
This compound, with the IUPAC name benzyl octadecanoate and CAS number 5531-65-7 , is the ester formed from the condensation of stearic acid and benzyl alcohol.[1] This lipophilic compound is gaining interest in the pharmaceutical sciences for its potential as a functional excipient in various drug delivery systems. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and explores its current and potential roles in pharmaceutical formulations, including a speculative look at its possible interaction with cellular signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations. Key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| CAS Number | 5531-65-7[1][2][3] |
| IUPAC Name | Benzyl octadecanoate[1] |
| Molecular Formula | C₂₅H₄₂O₂ |
| Molecular Weight | 374.61 g/mol |
| Appearance | White to off-white solid |
Table 2: Physical and Thermal Properties of this compound
| Property | Value |
| Melting Point | 44-46 °C |
| Boiling Point | 245-248 °C at 10 mmHg |
| Density | 0.966 g/cm³ |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through the esterification of stearic acid with benzyl alcohol. Both chemical and enzymatic methods have been effectively employed.
Enzymatic Synthesis using Novozym 435
Enzymatic synthesis is often preferred due to its milder reaction conditions and higher specificity, leading to a purer product with fewer side reactions.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Benzyl Alcohol (3-5 mole equivalents)
-
Novozym 435 (immobilized lipase B from Candida antarctica) (1-5% by weight of reactants)
-
Heptane (as solvent, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve stearic acid in a minimal amount of heptane (if used).
-
Add benzyl alcohol to the flask.
-
Add Novozym 435 to the reaction mixture.
-
Heat the mixture to 60-70°C with continuous stirring.
-
The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of stearic acid.
-
Upon completion, the enzyme is filtered off. The solvent and excess benzyl alcohol are removed under reduced pressure.
-
The crude this compound can be further purified by recrystallization from ethanol or by column chromatography.
Fischer Esterification
This classic acid-catalyzed esterification is a cost-effective method for producing this compound.
Materials:
-
Stearic Acid (1 mole equivalent)
-
Benzyl Alcohol (3-5 mole equivalents)
-
Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount)
-
Toluene (as solvent to facilitate azeotropic removal of water)
Procedure:
-
Combine stearic acid, benzyl alcohol, and toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a condenser.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by TLC/GC analysis.
-
Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or recrystallization.
Applications in Drug Development and Delivery
This compound's lipophilic nature and favorable safety profile make it a promising candidate for various applications in drug development, particularly as an excipient in formulations designed for controlled release and improved drug solubility.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, and Nanostructured Lipid Carriers (NLCs) are a second generation of these carriers which also contain liquid lipids. This compound, with its suitable melting point, can serve as a solid lipid matrix in these systems. These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.
The general workflow for preparing drug-loaded SLNs using this compound via a hot homogenization technique is depicted below.
Topical and Parenteral Formulations
Due to its emollient properties, this compound is a suitable excipient for topical formulations such as creams and ointments, where it can enhance the penetration of active pharmaceutical ingredients (APIs) and improve the sensory characteristics of the product. In parenteral formulations, it can be used as a component of the oil phase in emulsions or as a vehicle for lipophilic drugs in intramuscular injections, potentially providing a sustained-release effect.
Potential Interaction with Signaling Pathways: A Hypothetical Perspective
Direct research on the interaction of this compound with specific cellular signaling pathways is currently limited. However, studies on structurally related benzyl esters have shown that they can interact with key biological targets. For instance, certain benzyl ester derivatives of meperidine and normeperidine have been identified as potent and selective serotonin transporter (SERT) ligands. This suggests that the benzyl ester moiety can play a role in binding to neurotransmitter transporters.
Based on this, a hypothetical mechanism for this compound could involve its interaction with neurotransmitter systems, although this remains speculative and requires experimental validation. The long stearate chain would significantly alter its properties compared to the smaller meperidine derivatives, likely impacting its ability to cross the blood-brain barrier and its binding affinity.
The diagram below illustrates the established mechanism of selective serotonin reuptake inhibitors (SSRIs) as a potential, though unproven, parallel for how a benzyl ester-containing compound might interact with a signaling pathway.
Safety and Toxicology
While specific toxicological data for this compound is not extensively available, the safety profiles of its constituent parts, benzyl alcohol and stearic acid, are well-established. Stearic acid is a naturally occurring fatty acid that is generally recognized as safe (GRAS). Benzyl alcohol is a commonly used preservative in pharmaceuticals, though it can be associated with toxicity in neonates at high doses. The ester linkage in this compound is expected to be hydrolyzed in vivo, releasing benzyl alcohol and stearic acid. Therefore, the safety considerations for this compound are closely tied to those of its hydrolysis products.
Conclusion
This compound is a versatile compound with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties and the availability of robust synthesis methods make it an attractive candidate for use as a functional excipient. While its primary applications are currently seen in the formulation of controlled-release drug delivery systems, such as SLNs, and in topical and parenteral preparations, the possibility of its interaction with biological targets warrants further investigation. Future research should focus on elucidating the biological effects of this compound to unlock its full therapeutic potential.
References
Solubility of benzyl stearate in common organic solvents
An In-depth Technical Guide to the Solubility of Benzyl Stearate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key ingredient in various pharmaceutical and cosmetic formulations. Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing delivery systems.
Introduction to this compound
This compound (C₂₅H₄₂O₂) is the ester of benzyl alcohol and stearic acid.[1] It is a waxy, white solid at room temperature with a melting point of approximately 45.8°C. Its molecular structure features a long, non-polar hydrocarbon tail (from stearic acid) and a more polar head containing the benzyl and ester groups. This amphiphilic nature dictates its solubility in various organic solvents.
Key Physicochemical Properties:
Solubility Profile of this compound
The principle of "like dissolves like" is central to understanding the solubility of this compound. Due to its long alkyl chain, it exhibits significant non-polar character. However, the ester and benzyl functionalities introduce some polarity. Consequently, this compound is most soluble in non-polar and moderately polar organic solvents. Its solubility in highly polar solvents, such as water, is negligible.
While precise quantitative solubility data is not extensively published, the following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical structure and available information. It is noted to have favorable solubility in ethanol and good solubility in hydrocarbons and ethers.[1]
| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good to Moderate | The hydroxyl group of the alcohol can interact with the ester group of this compound, while the alkyl portion of the alcohol interacts with the long hydrocarbon chain. |
| Alkanes | Hexane, Heptane | Good | As non-polar solvents, alkanes readily dissolve the long, non-polar stearate chain of the molecule. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | The aromatic ring of these solvents can interact favorably with the benzyl group of this compound, and their non-polar nature dissolves the alkyl chain. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Ethers are relatively non-polar and can effectively solvate the entire this compound molecule. |
| Esters | Ethyl Acetate | Good | The principle of "like dissolves like" strongly applies here, with the ester solvent being chemically similar to the solute. |
| Ketones | Acetone | Moderate | Acetone has intermediate polarity and can offer moderate solubility. |
| Halogenated Alkanes | Dichloromethane, Chloroform | Good | These solvents have a polarity that is suitable for dissolving molecules with both polar and non-polar regions. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The large, non-polar stearate tail dominates the molecule, making it immiscible with highly polar solvents. |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the qualitative and semi-quantitative determination of this compound solubility in an organic solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, hexane, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled water bath or heating block
-
Calibrated thermometers
-
Glass test tubes or vials with screw caps
-
Spatula
-
Pipettes
3.2. Experimental Procedure
-
Preparation:
-
Accurately weigh a specific amount of the chosen solvent (e.g., 2 mL) into a glass test tube.
-
Create a series of test tubes for each solvent to be tested.
-
Place the test tubes in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C for room temperature solubility). Allow the solvent to equilibrate for at least 15 minutes.
-
-
Solute Addition:
-
Weigh a small, known amount of this compound (e.g., 10 mg).
-
Add the this compound to the test tube containing the temperature-equilibrated solvent.
-
-
Dissolution:
-
Cap the test tube securely.
-
Vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to add more solute. If the solid has not dissolved, continue to the next step.
-
-
Equilibration and Observation:
-
Place the test tube back into the water bath and allow it to equilibrate for at least 1-2 hours, with intermittent vortexing (e.g., every 15 minutes).
-
After the equilibration period, visually inspect the sample for any undissolved solid. The presence of undissolved particles indicates that the solution is saturated.
-
-
Semi-Quantitative Determination:
-
If the initial amount of this compound dissolved completely, add another weighed increment of the solute to the same test tube.
-
Repeat the dissolution and equilibration steps (3 and 4).
-
Continue this incremental addition until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged equilibration).
-
The solubility can then be expressed as the total mass of solute dissolved in the volume of solvent just before saturation was reached (e.g., mg/mL).
-
-
Determination at Elevated Temperatures:
-
To determine solubility at a higher temperature, gradually increase the temperature of the water bath.
-
For a saturated solution, observe the temperature at which all the solid dissolves.
-
For an unsaturated solution, after determining the solubility at a lower temperature, the temperature can be raised to assess if more solute can be dissolved.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
Benzyl Stearate: A Comprehensive Technical Profile of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of benzyl stearate, a long-chain fatty acid ester. With applications in various scientific fields, including pharmaceuticals and material science, a thorough understanding of its melting point and density is crucial for formulation development, quality control, and predicting its behavior in different matrices. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents a logical workflow for these characterization processes.
Physicochemical Data of this compound
The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂O₂ | [1] |
| Molecular Weight | 374.6 g/mol | [1][2] |
| CAS Number | 5531-65-7 | [3] |
| Melting Point | 45.8°C | [1] |
| Melting Point Range | 59.5-60°C | [1] |
| Density | 0.921 g/cm³ | [4] |
| Physical Form | Solid |
Experimental Protocols
Accurate determination of the melting point and density of this compound is fundamental for its characterization. The following sections provide detailed experimental methodologies for these essential measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method using a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Capillary Tube Filling: Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.
-
Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the heating rate of the apparatus to a rapid setting initially to approach the expected melting point of this compound (around 45°C).
-
When the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.
-
Continuously observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Density
The density of a substance is its mass per unit volume. For an irregularly shaped solid like powdered or crystalline this compound, the density can be determined by measuring its mass and the volume of a liquid it displaces.
Materials:
-
This compound sample
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which this compound is insoluble (e.g., water, ensuring no reaction or dissolution)
-
Spatula
Procedure:
-
Mass Measurement: Accurately weigh a specific amount of the this compound sample using an analytical balance. Record this mass (m).
-
Initial Volume Measurement: Fill a graduated cylinder with a known volume of the chosen liquid. Record this initial volume (V₁). Ensure the liquid level is read at the bottom of the meniscus.
-
Volume Displacement: Carefully add the weighed this compound sample to the graduated cylinder. Ensure all the solid is submerged and that there are no air bubbles clinging to the particles.
-
Final Volume Measurement: Read the new volume of the liquid in the graduated cylinder. Record this final volume (V₂).
-
Calculation of Volume of Solid: The volume of the this compound sample (V) is the difference between the final and initial volume readings: V = V₂ - V₁
-
Calculation of Density: The density (ρ) of this compound is calculated using the following formula: ρ = m / V
-
Reporting: The density is typically reported in g/cm³ or g/mL.
Experimental Workflow Visualization
The logical flow of the experimental procedures for determining the melting point and density of this compound can be visualized as follows:
Caption: Workflow for determining the melting point and density of this compound.
References
A Comprehensive Technical Review of Benzyl Stearate
This technical guide provides an in-depth review of benzyl stearate, focusing on its synthesis, physicochemical properties, and diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this versatile aromatic ester.
Introduction to this compound
This compound (IUPAC name: benzyl octadecanoate) is an aromatic ester formed from the esterification of stearic acid, a long-chain saturated fatty acid, and benzyl alcohol.[1] Its molecular formula is C₂₅H₄₂O₂.[1][2][3] This compound is recognized for its valuable properties as an emollient, lubricant, and excipient, leading to its widespread use across the cosmetics, pharmaceutical, and textile industries.[1] The synthesis of this compound has evolved, with enzymatic methods gaining prominence as a "green chemistry" alternative to traditional chemical catalysis.[1][4]
Key Identifiers:
-
CAS Number: 5531-65-7[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application. Quantitative data has been aggregated from various sources and is presented below for clear comparison.
| Property | Value | Source(s) |
| Molecular Weight | 374.6 g/mol | [2][3][6] |
| Physical Form | Solid at room temperature | [5][6] |
| Density | 0.9075 - 0.921 g/cm³ | [1][7] |
| Boiling Point | 459.7°C at 760 mmHg | [7] |
| Flash Point | 100.3°C | [7] |
| Solubility | Readily dissolves in ethanol and most other organic solvents (hydrocarbons, ethers).[1] | [1][8] |
| InChI Key | BPSLVNCMKDXZPC-UHFFFAOYSA-N | [5][6] |
Synthesis of this compound
The primary method for producing this compound is through the esterification of stearic acid with benzyl alcohol. Both enzymatic and traditional acid-catalyzed methods are employed.
Enzymatic Synthesis (Green Chemistry Approach)
Enzymatic synthesis is favored for its mild reaction conditions, high specificity, and environmental benefits.[4] Immobilized lipases, such as Novozym 435, are highly effective catalysts for this reaction, often conducted in a solvent-free system to minimize waste.[1][4]
This protocol is based on optimized conditions reported to achieve conversion rates as high as 98.9%.[1][4]
-
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
-
Procedure:
-
Combine stearic acid and benzyl alcohol in a reaction vessel at an optimized molar ratio of 1:7 (stearic acid:benzyl alcohol).[1][4]
-
Add the enzyme catalyst, Novozym 435.
-
Set the agitation speed to 200 rpm to ensure a homogenous mixture.[1][4]
-
Continuously monitor the reaction to track the conversion rate. The removal of water, a byproduct of the esterification, is crucial as it shifts the reaction equilibrium towards the formation of the ester product.[4]
-
Upon completion, the catalyst can be filtered and potentially reused, and the product purified.
-
Caption: Workflow for the enzymatic synthesis of this compound.
Acid Catalysis (Fischer Esterification)
The classical Fischer esterification method utilizes strong acids to catalyze the reaction. While effective, this method typically requires more stringent conditions and can generate more waste compared to the enzymatic route.
The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.
-
Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used.[4]
-
Procedure: Stearic acid and benzyl alcohol are heated in the presence of the acid catalyst. Water is removed as it forms to drive the reaction to completion.
-
Purification: Post-synthesis purification is typically achieved through recrystallization or column chromatography to ensure high purity.[4]
Caption: Mechanism of Fischer esterification for this compound synthesis.
Key Applications
This compound's unique properties make it a valuable component in a variety of fields.
-
Cosmetics and Personal Care: It is primarily used as an emollient in creams and lotions, where it enhances skin hydration and provides a smooth, soft texture to the final product.[1]
-
Pharmaceuticals: In drug formulations, it functions as an excipient, acting as a carrier or solvent for active pharmaceutical ingredients (APIs).[1] Its inclusion can improve the stability and overall effectiveness of the final pharmaceutical product.[1]
-
Industrial Lubricants: this compound is applied as a lubricant and softener, particularly within the textile industry.[1] Treating textiles with this compound reduces friction during manufacturing and improves the softness and durability of the fabric.[1]
-
Material Science: Research has explored its surfactant properties and its potential for creating self-aggregating micelles, which could be applied in various material science contexts.[1]
Caption: Applications and functional roles of this compound.
Safety and Handling
For safe laboratory and industrial use, it is essential to adhere to established safety protocols when handling this compound.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Harmful) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |
| Handling | Handle in a well-ventilated place. | [9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing. Use a full-face respirator if exposure limits are exceeded. | [9] |
Conclusion
This compound is a significant chemical compound with a robust profile of applications stemming from its desirable physicochemical properties. The advancement of enzymatic synthesis routes offers a sustainable and efficient method for its production, aligning with modern green chemistry principles. Its roles as an emollient in cosmetics, an excipient in pharmaceuticals, and a softener in industrial processes highlight its versatility. This guide provides a foundational resource for researchers and developers working with or exploring the potential of this compound.
References
- 1. Buy this compound | 5531-65-7 [smolecule.com]
- 2. This compound | C25H42O2 | CID 79659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5531-65-7 [chemicalbook.com]
- 4. This compound | 5531-65-7 | Benchchem [benchchem.com]
- 5. This compound | 5531-65-7 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. glpbio.com [glpbio.com]
- 9. echemi.com [echemi.com]
The Unseen Player: A Technical Guide to the Biological Activity and Metabolism of Benzyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl stearate, a benzyl ester of the long-chain saturated fatty acid stearic acid, is a compound utilized in various industrial applications, most notably in the cosmetic and personal care industry as an emollient. While often considered an inert ingredient, a deeper examination of its biological activity and metabolic fate reveals a more complex interaction with physiological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, its breakdown products' biological activities, and the signaling pathways they influence. This document synthesizes available data to offer a valuable resource for researchers in toxicology, dermatology, and drug development.
Introduction
This compound is synthesized through the esterification of stearic acid and benzyl alcohol. Its primary function in cosmetic formulations is to impart a softening and smoothing effect on the skin. However, upon topical application or inadvertent ingestion, this compound is subject to metabolic processes that release its constituent molecules: stearic acid and benzyl alcohol. The biological activities of these metabolites are well-characterized and of significant interest in various research fields. This guide will delve into the metabolic pathways of this compound and the subsequent biological and signaling activities of its metabolites.
Metabolism of this compound
The primary metabolic pathway for this compound is enzymatic hydrolysis, catalyzed by non-specific esterases present in the skin and other tissues. This reaction cleaves the ester bond, yielding stearic acid and benzyl alcohol.
Hydrolysis of the Ester Linkage
Experimental Protocol: In Vitro Esterase-Mediated Hydrolysis of this compound
This protocol is adapted from general esterase assay procedures and can be used to determine the rate of this compound hydrolysis.
Objective: To quantify the rate of this compound hydrolysis by a crude esterase preparation (e.g., porcine liver esterase) or tissue homogenate (e.g., human skin S9 fraction).
Materials:
-
This compound
-
Porcine liver esterase (or other suitable esterase preparation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator/water bath at 37°C
-
Microcentrifuge
Procedure:
-
Preparation of Substrate Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Enzyme Preparation: Prepare a working solution of the esterase in PBS. The optimal concentration should be determined empirically.
-
Reaction Initiation: In a microcentrifuge tube, pre-warm the PBS to 37°C. Add the this compound stock solution to the PBS to achieve the desired final substrate concentration. Initiate the reaction by adding the esterase working solution.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the decrease in this compound concentration and the increase in benzyl alcohol and stearic acid concentrations over time. A suitable mobile phase and gradient will need to be optimized for the separation of these compounds.
-
Data Analysis: Calculate the rate of hydrolysis from the linear portion of the substrate depletion or product formation curve.
Metabolism of Stearic Acid
Stearic acid (C18:0), a common saturated fatty acid, is readily metabolized through the β-oxidation pathway in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle for energy production.
Metabolism of Benzyl Alcohol
Benzyl alcohol is primarily metabolized in the liver. It is first oxidized to benzaldehyde by alcohol dehydrogenase, and then further oxidized to benzoic acid by aldehyde dehydrogenase. Benzoic acid is then conjugated with glycine to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, both of which are water-soluble and readily excreted in the urine.
Biological Activity of this compound and its Metabolites
The primary biological activity of intact this compound is its emollient effect on the skin. However, the more significant biological activities arise from its metabolic byproducts.
Stearic Acid
Stearic acid is not merely an energy source; it also participates in cellular signaling. Saturated fatty acids, including stearic acid, have been shown to act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade. Stearic acid can also influence gene expression by modulating the activity of transcription factors such as sterol regulatory element-binding proteins (SREBPs).
Benzyl Alcohol
Benzyl alcohol exhibits a range of biological effects. It has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, specifically causing an early increase in extracellular signal-regulated kinase (ERK) activity and a later increase in c-jun-N-terminal kinase (JNK) activity. These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by the metabolites of this compound.
Quantitative Data
Specific toxicological data for this compound is limited. However, data from related stearate esters can provide an indication of its safety profile. The Cosmetic Ingredient Review (CIR) has assessed the safety of various alkyl stearates and found them to be safe for use in cosmetics. For instance, butyl stearate has a very high oral LD50 in rats, suggesting low acute toxicity.
| Compound | Endpoint | Species | Value |
| Butyl Stearate | Acute Oral LD50 | Rat | > 2 g/kg |
| Isopropyl Stearate | Acute Oral LD50 | Rat | > 5 g/kg |
| Benzyl Alcohol | Acute Oral LD50 | Rat | 1.23 g/kg |
| Stearic Acid | Acute Oral LD50 | Rat | > 5 g/kg |
Table 1. Acute Oral Toxicity Data for this compound Metabolites and Related Esters.
Conclusion
While this compound itself is primarily an emollient with limited direct biological activity, its metabolic products, stearic acid and benzyl alcohol, are biologically active molecules that can influence cellular signaling pathways. Stearic acid can trigger pro-inflammatory responses through TLR4 and modulate gene expression via SREBPs. Benzyl alcohol can affect cell fate through the MAPK signaling pathways. For researchers in drug development and toxicology, it is crucial to consider the metabolic fate of ester-containing compounds and the potential biological activities of their metabolites. Further research is warranted to determine the specific kinetics of this compound hydrolysis in biological systems and to fully elucidate the downstream consequences of its metabolism in various physiological and pathological contexts. The provided experimental protocol offers a starting point for such investigations.
Benzyl Stearate: An In-depth Technical Guide to its Environmental Impact and Biodegradability
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Benzyl stearate, an ester of benzyl alcohol and stearic acid, finds application in various industries, including cosmetics and pharmaceuticals, primarily for its emollient properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is of paramount importance. This technical guide addresses the environmental impact and biodegradability of this compound. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of direct empirical data on the environmental properties of this compound itself.
In light of this data gap, this guide adopts a predictive approach, evaluating the environmental profile of this compound based on the known properties of its constituent molecules: benzyl alcohol and stearic acid. It is anticipated that under environmental conditions, this compound will undergo hydrolysis to yield these two parent compounds. Therefore, their individual biodegradability and ecotoxicity data provide the most reliable estimation of the environmental fate of this compound.
This document summarizes the available quantitative data for benzyl alcohol and stearic acid, presents detailed experimental protocols for key environmental studies, and provides a visual representation of the predicted biodegradation pathway of this compound.
Predicted Environmental Fate of this compound
This compound is an ester, and the primary route of its degradation in the environment is expected to be through the enzymatic hydrolysis of the ester bond. This process, common for long-chain fatty acid esters, would break down this compound into its parent compounds: benzyl alcohol and stearic acid. The subsequent environmental impact is therefore dependent on the fate of these two substances.
Biodegradability
Both benzyl alcohol and stearic acid are recognized as being readily biodegradable.[1][2][3] This suggests that this compound, upon hydrolysis, will not persist in the environment.
Quantitative Biodegradability Data
The following table summarizes the biodegradability data for the constituent components of this compound.
| Component | Test Guideline | Inoculum | Duration | Biodegradation | Classification |
| Benzyl Alcohol | OECD 301 C | Activated sludge | 14 days | 92-96% | Readily Biodegradable |
| Benzyl Alcohol | OECD 301 A | Activated sludge | 21 days | 95% (DOC removal) | Readily Biodegradable |
| Stearic Acid | Aerobic Screening Test | Sewage | 21 days | 95% | Readily Biodegradable |
| Stearic Acid | Warburg Test | Activated sludge | 28 days | 72-95% | Readily Biodegradable[3] |
Ecotoxicity
The ecotoxicity of this compound can be inferred from the toxicity profiles of benzyl alcohol and stearic acid towards various aquatic organisms.
Quantitative Ecotoxicity Data
The tables below present the acute toxicity data for benzyl alcohol and stearic acid.
Table 3.1.1: Aquatic Toxicity of Benzyl Alcohol
| Organism | Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |
| Fish | Pimephales promelas (Fathead minnow) | OECD 203 | LC50 | 460 | 96 hours |
| Aquatic Invertebrates | Daphnia magna (Water flea) | OECD 202 | EC50 | 230 | 48 hours |
| Algae | Pseudokirchneriella subcapitata | OECD 201 | EC50 | 770 | 72 hours |
Table 3.1.2: Aquatic Toxicity of Stearic Acid
| Organism | Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |
| Fish | Leuciscus idus (Ide) | OECD 203 | LC50 | >10,000 | 48 hours[2] |
| Aquatic Invertebrates | Daphnia magna (Water flea) | OECD 202 | EC50 | >4.8 | 48 hours[4] |
| Algae | Pseudokirchneriella subcapitata | OECD 201 | ErC50 | >0.9 | 72 hours[2] |
| Algae | Pseudokirchneriella subcapitata | OECD 201 | EC50 | >0.9 | 72 hours[2] |
It is important to note that for stearic acid, some studies indicate no toxic effects within the range of its water solubility.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial action.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula of the test substance.
-
Apparatus: Incubation bottles, CO2-free air supply, CO2 trapping system (e.g., containing barium hydroxide or sodium hydroxide solution), and a method for quantifying the trapped CO2 (e.g., titration).
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the test substance to the incubation bottles to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.
-
Inoculate the medium with a small volume of a microbial source.
-
A reference compound (e.g., sodium benzoate) and a blank control (without the test substance) are run in parallel.
-
The bottles are sealed and aerated with CO2-free air, which then passes through the CO2 absorption traps.
-
The test is run for 28 days at a constant temperature (20-24°C).
-
The amount of CO2 produced is determined by analyzing the contents of the absorption traps at regular intervals.
-
-
Interpretation: A substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the ThCO2 within a 10-day window during the 28-day test period.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.[6][7]
-
Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure:
-
A range of at least five concentrations of the test substance is prepared.
-
A control group is maintained in water without the test substance.
-
A minimum of seven fish are used for each concentration and the control.[6]
-
The fish are not fed during the test.
-
Observations for mortality and any abnormal behavioral or physical changes are made and recorded at specified intervals.
-
-
Interpretation: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure period.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia by determining the concentration at which 50% of the organisms are immobilized.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Test Organisms: Typically Daphnia magna.
-
Procedure:
-
At least five concentrations of the test substance are prepared.
-
A control group is maintained in dilution water.
-
At least 20 daphnids, divided into at least four replicates, are used for each test concentration and the control.
-
The daphnids are not fed during the test.
-
Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Interpretation: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.
OECD 201: Alga, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater green algae.
-
Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours.[8][9] The inhibition of growth in relation to a control is determined.
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Procedure:
-
A series of at least five concentrations of the test substance is prepared in a nutrient-rich growth medium.
-
Three replicates are used for each test concentration, along with a control.[9]
-
The algal cultures are incubated under constant illumination and temperature for 72 hours.
-
Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.
-
-
Interpretation: The test endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC50 value (the concentration causing a 50% reduction in growth rate) is calculated.
Visualized Biodegradation Pathway
The following diagram illustrates the predicted initial step in the environmental degradation of this compound, followed by the subsequent, more detailed degradation pathways of its constituent components.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. rierdenchemical.com [rierdenchemical.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. oecd.org [oecd.org]
- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
Methodological & Application
Enzymatic Synthesis of Benzyl Stearate Using Novozym 435: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of benzyl stearate, a valuable ester with applications in the cosmetic, pharmaceutical, and food industries. The synthesis is achieved through the esterification of stearic acid and benzyl alcohol, catalyzed by Novozym 435, an immobilized lipase B from Candida antarctica. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity and yield. This document outlines the experimental workflow, optimized reaction parameters, and analytical methods for monitoring the reaction progress.
Introduction
This compound is an important industrial ester known for its waxy properties and applications as an emollient, lubricant, and plasticizer. Traditional chemical synthesis often requires high temperatures, harsh catalysts, and can lead to the formation of unwanted byproducts. Enzymatic synthesis using lipases, such as the robust and highly active Novozym 435, presents a more sustainable and selective method for ester production. Novozym 435, immobilized on a macroporous acrylic resin, is well-suited for use in organic solvents or solvent-free systems, demonstrating excellent thermal stability and reusability.[1][2] This application note details the key parameters influencing the synthesis of this compound and provides a comprehensive protocol for its production and analysis.
Key Reaction Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that can be optimized to maximize the yield and reaction rate.
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Optimized Range | Effect on Reaction |
| Temperature | 50 - 70 °C | Higher temperatures within this range generally increase the reaction rate. However, temperatures exceeding 70°C can lead to enzyme denaturation and reduced activity. |
| Enzyme Concentration | 5 - 15% (w/w of substrates) | Increasing the enzyme concentration enhances the reaction rate by providing more active sites for catalysis. |
| Substrate Molar Ratio (Stearic Acid:Benzyl Alcohol) | 1:1 to 1:3 | An excess of benzyl alcohol can help to shift the reaction equilibrium towards the product side, increasing the conversion of stearic acid. However, a large excess may cause enzyme inhibition. |
| Reaction Time | 12 - 48 hours | The optimal reaction time depends on the other reaction parameters. Monitoring the reaction progress is crucial to determine the point of equilibrium or maximum conversion. |
| Solvent | Solvent-free or non-polar organic solvents (e.g., hexane, heptane) | Solvent-free systems are preferred for a greener process and easier product isolation. Non-polar solvents can be used to improve substrate solubility and reduce viscosity. |
| Agitation Speed | 150 - 250 rpm | Adequate agitation is necessary to ensure proper mixing and to minimize mass transfer limitations between the substrates and the immobilized enzyme. |
Experimental Protocols
Materials and Reagents
-
Stearic Acid (≥95% purity)
-
Benzyl Alcohol (≥99% purity)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hexane or Heptane (analytical grade, optional)
-
Ethanol (for analysis)
-
Potassium Hydroxide (KOH) solution (0.1 M in ethanol, for titration)
-
Phenolphthalein indicator
-
Molecular sieves (3Å, activated)
Protocol for Enzymatic Synthesis of this compound
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a round-bottom flask with a magnetic stirrer), add stearic acid and benzyl alcohol in the desired molar ratio (e.g., 1:1.5).
-
Solvent (Optional): If a solvent is used, add hexane or heptane to the reaction mixture. For a solvent-free system, proceed to the next step.
-
Enzyme Addition: Add Novozym 435 to the mixture at the desired concentration (e.g., 10% w/w of the total substrate mass).
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards product formation.
-
Reaction Conditions: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture to determine the conversion rate. The conversion can be monitored by measuring the decrease in the concentration of stearic acid via titration.
-
Titration Procedure:
-
Dissolve a known weight of the reaction mixture in ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M KOH solution until a persistent pink color is observed.
-
Calculate the acid value and the percentage conversion of stearic acid.
-
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation: The product, this compound, can be purified from the reaction mixture. If a solvent was used, it can be removed by rotary evaporation. Unreacted starting materials can be removed by vacuum distillation or chromatography.
Enzyme Reusability Protocol
-
After the reaction, recover the Novozym 435 by filtration.
-
Wash the immobilized enzyme with a non-polar solvent (e.g., hexane) to remove any adsorbed substrates and products.
-
Dry the enzyme at a low temperature (e.g., 40°C) under vacuum.
-
The recovered enzyme can be reused in subsequent batches under the same reaction conditions. The activity of the reused enzyme should be monitored in each cycle. Studies on similar ester syntheses have shown that Novozym 435 can be effectively reused for multiple cycles with minimal loss of activity.
Data Presentation
The following tables present representative data for the synthesis of this compound, illustrating the effect of key parameters on the reaction conversion.
Table 2: Effect of Temperature on this compound Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 50 | 24 | 75 |
| 60 | 24 | 88 |
| 70 | 24 | 92 |
| 80 | 24 | 85 |
| Reaction Conditions: Stearic Acid:Benzyl Alcohol molar ratio 1:1.5, 10% Novozym 435, 200 rpm, solvent-free. |
Table 3: Effect of Substrate Molar Ratio on this compound Conversion
| Stearic Acid:Benzyl Alcohol Molar Ratio | Reaction Time (h) | Conversion (%) |
| 1:1 | 24 | 82 |
| 1:1.5 | 24 | 88 |
| 1:2 | 24 | 91 |
| 1:3 | 24 | 90 |
| Reaction Conditions: 60°C, 10% Novozym 435, 200 rpm, solvent-free. |
Table 4: Reusability of Novozym 435 in this compound Synthesis
| Reuse Cycle | Conversion (%) |
| 1 | 88 |
| 2 | 87 |
| 3 | 85 |
| 4 | 83 |
| 5 | 80 |
| Reaction Conditions: 60°C, Stearic Acid:Benzyl Alcohol molar ratio 1:1.5, 10% Novozym 435, 24 h, 200 rpm, solvent-free. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Signaling Pathway: Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
References
Application Notes and Protocols: Benzyl Stearate as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzyl stearate as a bio-based and effective plasticizer in polymer research. The following sections detail its synthesis, application in polymer formulations, and the expected impact on material properties, supported by experimental protocols and data.
Introduction to this compound as a Plasticizer
This compound, the ester of benzyl alcohol and stearic acid, is emerging as a promising bio-based plasticizer for various polymers, including poly(vinyl chloride) (PVC) and rubber composites.[1] Its long aliphatic chain and aromatic moiety contribute to its effectiveness in increasing polymer chain mobility, thereby enhancing flexibility and processability. As a derivative of natural fatty acids, this compound offers a more sustainable and potentially less toxic alternative to traditional phthalate-based plasticizers.
The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. This is achieved by the insertion of plasticizer molecules between polymer chains, which disrupts intermolecular forces and increases free volume.
Synthesis of this compound
This compound can be synthesized via the esterification of stearic acid with benzyl alcohol.
Protocol: Synthesis of this compound
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as a solvent to facilitate water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Heating mantle, round bottom flask, Dean-Stark apparatus, and condenser
Procedure:
-
In a round bottom flask equipped with a Dean-Stark apparatus and condenser, combine stearic acid and a molar excess of benzyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the mixture to aid in the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with distilled water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent (toluene) and excess benzyl alcohol using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved through vacuum distillation or recrystallization if required.
Application in Polymer Formulations
This compound can be incorporated into various polymer matrices to improve their flexibility and processing characteristics. The following protocol is a general guideline for preparing plasticized PVC sheets.
Protocol: Preparation of Plasticized PVC Sheets with this compound
Materials:
-
Poly(vinyl chloride) (PVC) resin
-
This compound (as a primary or secondary plasticizer)
-
Primary plasticizer (e.g., Dioctyl phthalate - DOP, if this compound is used as a secondary plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Compression molder
-
Steel mold
Procedure:
-
Compounding:
-
Pre-mix the PVC resin, this compound, any primary plasticizer, and thermal stabilizer in the desired weight ratios (see Table 1 for example formulations).
-
The total plasticizer content is typically expressed in parts per hundred of resin (phr).
-
Transfer the pre-mixed compound to a two-roll mill preheated to a suitable temperature (e.g., 140-160°C).
-
Mill the compound until a homogeneous, molten sheet is formed. This typically takes 10-15 minutes.
-
-
Molding:
-
Cut the milled sheet into pieces appropriate for the mold size.
-
Place the pieces into a steel mold preheated in a compression molder.
-
Apply pressure (e.g., 200-250 bars) for a specified time (e.g., 10-15 minutes) at a set temperature (e.g., 160-180°C) to form a sheet of desired thickness (e.g., 1-2 mm).
-
Cool the mold under pressure before removing the plasticized PVC sheet.
-
-
Conditioning:
-
Store the prepared sheets at standard conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before characterization.
-
Characterization of Plasticized Polymers
The effect of this compound on the properties of the polymer can be evaluated using various analytical techniques.
Protocol: Characterization Techniques
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized polymer. A decrease in Tg indicates effective plasticization.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized polymer by measuring the weight loss as a function of temperature.
-
-
Mechanical Testing:
-
Tensile Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and Young's modulus of the plasticized sheets according to standard methods (e.g., ASTM D638). Increased elongation at break and decreased tensile strength and modulus are indicative of plasticization.
-
-
Plasticizer Migration/Exudation:
-
Evaluate the tendency of the plasticizer to migrate out of the polymer matrix. This can be done by measuring weight loss after exposure to specific conditions (e.g., elevated temperature, contact with a solvent or an absorbent material).
-
Data Presentation
The following table summarizes the expected effects of incorporating this compound as a plasticizer in a polymer matrix like PVC. The values are illustrative and can vary depending on the specific polymer, the concentration of the plasticizer, and the presence of other additives.
| Formulation (phr) | Property | Control (0 phr this compound) | 10 phr this compound | 20 phr this compound | 30 phr this compound |
| PVC | Glass Transition Temperature (Tg) | ~85°C | Decreased | Further Decreased | Significantly Decreased |
| 100 | Tensile Strength (MPa) | High | Decreased | Further Decreased | Low |
| Stabilizer | Elongation at Break (%) | Low | Increased | Further Increased | High |
| 3 | Young's Modulus (GPa) | High | Decreased | Further Decreased | Low |
| This compound | Hardness (Shore A/D) | High (Shore D) | Decreased | Further Decreased | Low (Shore A) |
Table 1: Expected trends in the properties of PVC plasticized with varying concentrations of this compound.
Visualizations
Caption: Experimental workflow for synthesis, formulation, and characterization.
Caption: Mechanism of polymer plasticization by this compound.
References
Application Notes: Benzyl Stearate as a Phase Change Material for Thermal Energy Storage
Introduction
Benzyl stearate, the ester of benzyl alcohol and stearic acid, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Organic PCMs, such as fatty acid esters, are advantageous due to their high latent heat of fusion, chemical stability, non-corrosive nature, and tunable melting points. This compound is particularly suited for applications requiring thermal management in the moderate temperature range, such as in building materials, electronics cooling, and passive solar energy storage systems. Its ability to absorb and release large amounts of thermal energy at a relatively constant temperature during its solid-liquid phase transition makes it an effective material for maintaining thermal comfort and improving energy efficiency.
Physicochemical Properties and Synthesis
This compound (C25H42O2) is a white, waxy solid at room temperature. The most common and environmentally friendly method for its synthesis is through the enzymatic esterification of stearic acid and benzyl alcohol. This process typically utilizes an immobilized lipase, such as Novozym 435, as a catalyst. Optimal reaction conditions for high conversion yields (up to 98.9%) have been reported at a temperature of 60°C with a stearic acid to benzyl alcohol molar ratio of 1:7.
Thermal Energy Storage Applications
The primary application of this compound as a PCM is in latent heat thermal energy storage systems. Its key thermophysical properties, summarized in Table 1, make it suitable for a variety of applications:
-
Building Materials: Incorporation into gypsum boards, concrete, and other construction materials to enhance the thermal mass of the building envelope. This helps in passively regulating indoor temperatures, reducing the energy consumption of heating, ventilation, and air conditioning (HVAC) systems.
-
Electronics Cooling: Integration into heat sinks and other thermal management components for electronic devices to absorb and dissipate waste heat, preventing overheating and improving device performance and reliability.
-
Solar Energy Storage: Use in passive solar heating systems to store solar energy during the day and release it at night, providing a more stable and comfortable indoor environment.
-
Textiles: Impregnation into fabrics to create "smart textiles" that can regulate the microclimate around the wearer, providing thermal comfort in varying environmental conditions.
Data Presentation
| Property | Value | Unit | Notes |
| General Properties | |||
| Molecular Formula | C25H42O2 | - | |
| Molar Mass | 374.61 | g/mol | |
| Phase Change Properties | |||
| Melting Point | 45.8 - 60 | °C | Reported range depends on purity. |
| Latent Heat of Fusion | 150 - 180 (Est.) | J/g | Estimated based on similar fatty acid esters. |
| Thermal Properties (Solid) | |||
| Thermal Conductivity | 0.20 - 0.35 (Est.) | W/(m·K) | Estimated based on similar organic PCMs. |
| Specific Heat Capacity | 1.8 - 2.2 (Est.) | J/(g·K) | Estimated based on similar fatty acid esters. |
| Thermal Properties (Liquid) | |||
| Thermal Conductivity | 0.14 - 0.18 (Est.) | W/(m·K) | Estimated based on similar organic PCMs. |
| Specific Heat Capacity | 2.0 - 2.5 (Est.) | J/(g·K) | Estimated based on similar fatty acid esters. |
| Stability | |||
| Onset of Decomposition | > 200 (Est.) | °C | Estimated based on similar organic esters. |
Est.: Estimated value based on data for similar long-chain fatty acid esters.
Experimental Protocols
1. Synthesis of this compound via Enzymatic Esterification
This protocol describes the synthesis of this compound using Novozym 435 as a biocatalyst.
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Novozym 435 (immobilized lipase)
-
Hexane (for purification)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add stearic acid and benzyl alcohol to a round-bottom flask in a 1:7 molar ratio.
-
Add Novozym 435 to the mixture (typically 5-10% by weight of the reactants).
-
Heat the mixture to 60°C with constant stirring.
-
Allow the reaction to proceed for 6-8 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the enzyme catalyst by filtration.
-
Dissolve the crude product in hexane and wash with deionized water in a separatory funnel to remove any unreacted benzyl alcohol.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the hexane using a rotary evaporator to obtain the purified this compound.
2. Characterization of Thermophysical Properties
a) Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion
This protocol outlines the determination of the melting temperature and latent heat of fusion using a differential scanning calorimeter.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
This compound sample (5-10 mg)
-
Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 20°C).
-
Heat the sample from 20°C to 80°C at a constant heating rate of 10°C/min.
-
Cool the sample back to 20°C at a cooling rate of 10°C/min.
-
Repeat the heating and cooling cycle for a total of three cycles to ensure thermal history erasure and assess reproducibility.
-
Analyze the DSC thermogram from the second heating cycle to determine the onset and peak melting temperatures and integrate the melting peak to calculate the latent heat of fusion.
b) Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol describes the evaluation of the thermal stability of this compound using a thermogravimetric analyzer.
Equipment and Materials:
-
Thermogravimetric Analyzer (TGA)
-
Ceramic or platinum pans
-
This compound sample (10-15 mg)
-
Nitrogen gas supply
Procedure:
-
Place 10-15 mg of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature (e.g., 25°C) to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve, which indicates the upper limit of the material's thermal stability.
c) Transient Hot Wire Method for Thermal Conductivity
This protocol details the measurement of thermal conductivity using the transient hot wire method.
Equipment and Materials:
-
Transient Hot Wire (THW) apparatus
-
Sample holder for solid and liquid materials
-
This compound sample
-
Water bath or thermostat for temperature control
Procedure:
-
For Liquid Phase:
-
Melt the this compound sample and pour it into the liquid sample holder of the THW apparatus.
-
Immerse the hot wire sensor into the liquid sample, ensuring it is fully submerged and free of air bubbles.
-
Bring the sample to the desired measurement temperature using the thermostat.
-
Apply a short heat pulse to the wire and record the temperature rise as a function of time.
-
The instrument's software will calculate the thermal conductivity based on the temperature response.
-
-
For Solid Phase:
-
Solidify the this compound sample in a mold that allows for the insertion of the hot wire sensor.
-
Ensure good thermal contact between the sensor and the solid sample.
-
Bring the sample to the desired measurement temperature below its melting point.
-
Perform the measurement as described for the liquid phase.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of this compound.
Caption: Suitability of this compound for thermal energy storage applications.
Gas chromatography-mass spectrometry (GC/MS) analysis of benzyl stearate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Benzyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a benzyl ester of stearic acid, commonly used in cosmetics and other formulations. Its analysis is crucial for quality control, purity assessment, and stability studies. This guide outlines the sample preparation, GC/MS instrument parameters, and data analysis workflow. The provided protocol is a robust starting point for method development and validation in a laboratory setting.
Introduction
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] this compound, with a molecular weight of 374.6 g/mol , is well-suited for GC/MS analysis.[1] The gas chromatography component separates this compound from other components in a sample matrix based on its boiling point and affinity for the stationary phase of the analytical column.[1] Following separation, the mass spectrometry detector ionizes the molecule and fragments it in a reproducible manner, providing a unique mass spectrum that acts as a chemical fingerprint for identification.[1] A key fragment for benzyl esters is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is a strong indicator of the benzyl moiety.[1]
Experimental Protocols
The following protocol is a recommended starting point for the GC/MS analysis of this compound. Optimization and validation are recommended for specific sample matrices.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC/MS analysis. The goal is to dissolve the this compound in a suitable volatile solvent and remove any non-volatile matrix components.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.
-
From the stock solution, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
For solid or semi-solid samples, accurately weigh a known amount of the homogenized sample into a glass vial.
-
Add a precise volume of a suitable solvent (e.g., ethyl acetate) to dissolve the this compound.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a clean autosampler vial for analysis. A dilution may be necessary to bring the concentration within the calibration range.
-
GC/MS Instrumentation and Parameters
The following instrumental parameters are recommended for a standard GC/MS system.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 15 °C/min to 320 °C- Final Hold: Hold at 320 °C for 10 minutes |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and method development |
| SIM Mode | For quantitative analysis, monitor the following ions (m/z): 91 (quantifier), 108, and others as determined from the full scan spectrum of a standard. |
Data Presentation
Quantitative data should be organized for clarity and easy interpretation. The following table presents illustrative performance data for a validated GC/MS method for this compound analysis.
| Parameter | Value |
| Retention Time (RT) | Approximately 18-22 minutes (dependent on the specific GC system and conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The values presented in this table are for illustrative purposes and should be determined during in-house method validation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC/MS analysis of this compound.
Caption: Workflow for the GC/MS Analysis of this compound.
Conclusion
The GC/MS method detailed in this application note provides a reliable framework for the analysis of this compound. The protocol for sample preparation is straightforward, and the instrumental parameters are a robust starting point for achieving good chromatographic separation and sensitive detection. For quantitative applications, it is essential to perform a thorough method validation to establish linearity, accuracy, precision, and sensitivity in the specific sample matrix of interest. This will ensure the generation of high-quality, defensible data for research, development, and quality control purposes.
References
Application Notes and Protocols for Measuring the Rheological Properties of Benzyl Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the rheological properties of benzyl stearate, a waxy ester with potential applications in various formulations. The following protocols and data will enable researchers to characterize its flow behavior and viscoelastic properties, which are critical for product development, quality control, and processing.
Introduction to the Rheological Properties of this compound
This compound, the ester of benzyl alcohol and stearic acid, is a solid at room temperature with a melting point in the range of 40-42°C.[1] In its molten state, its long-chain structure suggests it will exhibit significant viscosity.[2] Understanding the rheological profile of this compound is essential for its application in formulations where it may function as a structurant, thickener, or controlled-release agent. Key rheological parameters include viscosity, storage modulus (G'), and loss modulus (G'').
-
Viscosity (η): A measure of a fluid's resistance to flow. For a material like this compound, viscosity is highly dependent on temperature.
-
Storage Modulus (G'): Represents the elastic component of a viscoelastic material. It is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like behavior.
-
Loss Modulus (G''): Represents the viscous component of a viscoelastic material. It is a measure of the energy dissipated as heat per cycle of deformation. A higher G'' indicates a more liquid-like behavior.
Experimental Setup
The rheological properties of this compound can be effectively measured using a rotational rheometer equipped with a temperature-controlled sample stage.
Instrumentation:
-
Rotational Rheometer: A stress-controlled or strain-controlled rheometer is suitable.
-
Measuring Geometry: A parallel plate or cone and plate geometry is recommended. A diameter of 25 mm to 40 mm is typical. The choice between parallel plate and cone and plate may depend on the sample volume and the need for a constant shear rate across the sample (achieved with a cone and plate).
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Temperature Control: A Peltier or electrically heated plate is essential for precise temperature control, allowing for temperature sweeps and isothermal measurements.
Data Presentation
Table 1: Viscosity of Representative Stearate Esters at Various Temperatures
| Temperature (°C) | Methyl Stearate Viscosity (mPa·s) | Ethyl Stearate Viscosity (mPa·s) |
| 40 | 5.8 | 6.5 |
| 50 | 4.5 | 5.1 |
| 60 | 3.6 | 4.1 |
| 70 | 2.9 | 3.3 |
| 80 | 2.4 | 2.7 |
| 90 | 2.0 | 2.3 |
Data is illustrative and based on trends observed for similar long-chain fatty acid esters.
Table 2: Representative Viscoelastic Properties of a Waxy Ester at 45°C (Frequency Sweep)
| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |
| 0.1 | 150 | 80 | 180 |
| 1 | 250 | 150 | 160 |
| 10 | 400 | 300 | 130 |
| 100 | 600 | 500 | 100 |
This data is representative of a waxy ester in a semi-solid or gel-like state and illustrates the frequency-dependent behavior.
Experimental Protocols
The following are detailed protocols for characterizing the rheological properties of this compound.
Sample Preparation
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Heat the this compound sample to a temperature approximately 10-20°C above its melting point (e.g., 60°C) until it is completely molten and homogeneous.
-
Carefully transfer the molten sample onto the pre-heated lower plate of the rheometer.
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Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates). A slight excess of sample should be visible around the edge of the geometry to ensure the gap is completely filled.
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Trim any excess sample from the edge of the geometry using a suitable tool. This is crucial for accurate measurements.
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Allow the sample to equilibrate at the starting temperature for a few minutes before beginning the measurement.
Protocol 1: Temperature Sweep for Viscosity Measurement
This test determines the viscosity of this compound as a function of temperature.
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Test Type: Temperature Ramp (in flow mode).
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Shear Rate/Stress: Apply a constant low shear rate (e.g., 10 s⁻¹) or shear stress to ensure the measurement is within the Newtonian plateau of the material.
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Temperature Range: Set a temperature range that covers the molten state of interest, for example, from 80°C down to 35°C.
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Ramp Rate: Use a controlled cooling rate, for example, 2°C/min, to allow for thermal equilibrium at each temperature point.
-
Data Collection: Record the viscosity as a function of temperature.
Protocol 2: Amplitude Sweep for Determining the Linear Viscoelastic Region (LVER)
This preliminary test is crucial for subsequent oscillatory tests to ensure the measurements are non-destructive.
-
Test Type: Oscillatory Amplitude Sweep.
-
Temperature: Set the desired isothermal temperature for the measurement (e.g., a temperature just below the melting point where the material exhibits solid-like properties).
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Frequency: Set a constant frequency, typically 1 Hz.
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Strain/Stress Range: Apply a range of increasing strain amplitudes (e.g., 0.01% to 100%).
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Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of strain. The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent oscillatory tests should be performed at a strain value within this region.
Protocol 3: Frequency Sweep for Viscoelastic Characterization
This test provides information on the structure and time-dependent behavior of the material.
-
Test Type: Oscillatory Frequency Sweep.
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Temperature: Set the desired isothermal temperature.
-
Strain: Select a constant strain amplitude within the LVER determined from the amplitude sweep.
-
Frequency Range: Sweep a range of frequencies, for example, from 0.1 to 100 Hz.
-
Data Collection: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
Protocol 4: Temperature Sweep for Determining Gelation/Crystallization Point
This oscillatory test can identify the temperature at which this compound transitions from a liquid to a solid-like material.
-
Test Type: Oscillatory Temperature Ramp.
-
Strain and Frequency: Set a constant strain within the LVER and a constant frequency (e.g., 1 Hz).
-
Temperature Range: Cool the sample from a molten state to a solid state (e.g., from 60°C to 25°C) at a controlled rate (e.g., 2°C/min).
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Data Analysis: The point at which the storage modulus (G') becomes greater than the loss modulus (G'') is often defined as the gelation or crystallization point.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for rheological characterization of this compound.
Caption: Experimental workflow for rheological characterization.
References
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield benzyl stearate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high-yield synthesis of benzyl stearate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | The optimal temperature for enzymatic synthesis using immobilized lipases like Novozym 435 is typically between 59-73°C.[1] Operating outside this range can significantly reduce enzyme activity. |
| Incorrect Molar Ratio of Reactants | An excess of benzyl alcohol is necessary to drive the reaction equilibrium towards ester formation. Optimal molar ratios of stearic acid to benzyl alcohol generally range from 1:1.5 to 1:15.[1] A commonly successful ratio is 1:7.[1][2] |
| Insufficient Catalyst Loading | The amount of enzyme catalyst is crucial for the reaction rate. Typical loadings for Novozym 435 range from 4.4 to 30 mg/mL, depending on the specific reaction conditions.[1] |
| Inadequate Agitation | Proper mixing is essential to ensure adequate contact between the reactants and the catalyst, especially in a solvent-free system. An agitation speed of around 200 rpm is often effective.[1] |
| Catalyst Deactivation | The enzyme catalyst may have lost its activity. See the "Catalyst Deactivation" section below for more details. |
| Presence of Water (for acid-catalyzed synthesis) | In acid-catalyzed esterification, the water produced as a byproduct can shift the equilibrium back towards the reactants.[2] Use of a system to remove water, such as a Dean-Stark apparatus, is recommended. |
Issue 2: Catalyst Deactivation (Primarily for Novozym 435)
| Potential Cause | Recommended Solution |
| Enzyme Desorption | High concentrations of short-chain alcohols can cause the lipase to detach from its support.[3] Consider a fractional addition of benzyl alcohol to maintain a lower concentration throughout the reaction.[2] |
| Support Dissolution | The polymethylmethacrylate support of Novozym 435 can be dissolved by certain organic solvents and even by high concentrations of alcohols like ethanol.[3] Whenever possible, utilize a solvent-free system, which has the added benefit of reducing environmental impact and mass transfer limitations.[1] |
| Protein Aggregation | High concentrations of certain alcohols can lead to the formation of inactive enzyme aggregates.[3] Adhering to optimized molar ratios and considering fractional alcohol addition can mitigate this. |
| Improper Storage or Handling | Ensure the enzyme is stored under the manufacturer's recommended conditions to maintain its activity. |
| Multiple Reuse Cycles | While Novozym 435 is reusable, its activity can decrease over multiple cycles. It is important to test the enzyme's activity periodically. |
Issue 3: Product Purity Issues
| Potential Cause | Recommended Solution |
| Incomplete Conversion | If the reaction has not gone to completion, the final product will be contaminated with unreacted stearic acid and benzyl alcohol. Monitor the reaction progress using techniques like TLC or GC to ensure it has reached completion. |
| Side Reactions (Hydrolysis) | The presence of excess water can lead to the hydrolysis of the this compound product back into stearic acid and benzyl alcohol.[4] Ensure a water-free environment, especially in acid-catalyzed reactions. |
| Byproduct Formation (Acid-Catalyzed) | Acid-catalyzed esterification can sometimes lead to the formation of colored impurities or other byproducts, especially at higher temperatures.[2] Purification methods such as column chromatography or recrystallization may be necessary. |
| Difficulties in Separating Product from Excess Alcohol | Due to the use of excess benzyl alcohol, its removal from the final product can be challenging. Vacuum distillation is a common method for removing the excess alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for this compound synthesis?
A1: For enzymatic synthesis, Novozym 435, which is an immobilized Candida antarctica lipase B, has shown superior performance, achieving high conversion rates of up to 98.9%.[1][2] It is favored for its high stability, reusability, and ability to function in solvent-free systems.[1][2] For chemical synthesis, various acid catalysts can be used, though this method may require higher temperatures and the removal of water.[2]
Q2: What are the optimal reaction conditions for enzymatic synthesis of this compound using Novozym 435?
A2: Research indicates that optimal conditions for achieving high yields (up to 98.9%) include a temperature of 60°C, a molar ratio of stearic acid to benzyl alcohol of 1:7, and an agitation speed of 200 rpm in a solvent-free system.[1][2]
Q3: Is a solvent necessary for the enzymatic synthesis of this compound?
A3: No, a solvent is not necessary and a solvent-free system is often preferred.[1] This approach offers several advantages, including reduced environmental impact, elimination of mass transfer limitations, and simplified product purification.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) to determine the concentration of the product and the remaining reactants.
Q5: Can the Novozym 435 catalyst be reused?
A5: Yes, one of the key advantages of using an immobilized enzyme like Novozym 435 is its potential for reuse over multiple reaction cycles.[2] However, its activity may decrease with each cycle, so it is advisable to test its performance before reuse.
Data Presentation
Table 1: Optimized Reaction Parameters for Enzymatic this compound Synthesis
| Parameter | Optimal Value/Range | Reference |
| Catalyst | Novozym 435 | [1][2] |
| Temperature | 59-73°C (optimum at 60°C) | [1] |
| Molar Ratio (Stearic Acid:Benzyl Alcohol) | 1:7 | [1][2] |
| Agitation Speed | ~200 rpm | [1] |
| System | Solvent-free | [1] |
| Highest Reported Conversion | 98.9% | [1][2] |
Table 2: Comparison of Catalytic Systems
| Catalytic System | Key Advantages | Key Disadvantages |
| Enzymatic (e.g., Novozym 435) | High selectivity, mild reaction conditions, catalyst reusability, environmentally friendly (solvent-free option).[1][2] | Higher initial catalyst cost, potential for deactivation. |
| Acid-Catalyzed | Lower catalyst cost, well-established method.[2] | Harsher reaction conditions (higher temperatures), potential for side reactions, requires water removal, less environmentally friendly.[2] |
Experimental Protocols
Enzymatic Synthesis of this compound in a Solvent-Free System
Materials:
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Stearic Acid
-
Benzyl Alcohol
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Novozym 435 (immobilized lipase)
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Reaction vessel equipped with a magnetic stirrer and temperature control
Procedure:
-
Combine stearic acid and benzyl alcohol in the reaction vessel in a 1:7 molar ratio.
-
Add Novozym 435 catalyst to the mixture. A typical loading is between 4.4 and 30 mg/mL of the total reaction volume.
-
Heat the mixture to 60°C with continuous stirring at approximately 200 rpm.
-
Maintain these conditions and monitor the reaction progress periodically by taking samples for analysis (e.g., by GC or TLC).
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Once the reaction has reached the desired conversion, typically within 6 hours, stop the reaction by cooling the mixture.
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Separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed and stored for reuse.
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Purify the this compound by removing the excess benzyl alcohol, for example, by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
Technical Support Center: Purification of Crude Benzyl Stearate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benzyl stearate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures but poorly at low temperatures. Based on the ester nature of this compound, common solvents to consider are ethanol, acetone, and ethyl acetate. It is recommended to perform a small-scale solvent screen to determine the optimal solvent and conditions for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound varies in literature, generally falling within the range of 45.8°C to 60°C. A sharp melting point within this range after recrystallization is a good indicator of purity.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:
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Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a single, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.
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Concentration: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to achieve a supersaturated state.
-
Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the this compound.
Q4: What is "oiling out" and why does it happen with this compound?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than solid crystals. This is common for compounds like this compound which have a relatively low melting point and can occur if the solution is cooled too rapidly or if the boiling point of the solvent is significantly higher than the melting point of the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more hot solvent in small increments until the solid dissolves. 2. The solvent may not be suitable. Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. The concentration of this compound is too low. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the flask or adding a seed crystal. 3. Concentrate the solution by evaporating a significant portion of the solvent. |
| The product "oils out" instead of crystallizing. | 1. The solution is being cooled too quickly. 2. The boiling point of the solvent is much higher than the melting point of this compound. 3. The presence of impurities is depressing the melting point. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which this compound is less soluble to lower the saturation temperature, and cool slowly. 3. Consider a preliminary purification step if the crude material is highly impure. |
| Low recovery of purified this compound. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not cold. | 1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Use a heated funnel for hot filtration and add a small excess of hot solvent before filtering. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| The recrystallized product is not pure (broad melting point). | 1. The cooling process was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Try a different recrystallization solvent. |
Solvent Selection for this compound Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability Notes |
| Ethanol | Soluble | Sparingly Soluble | A good starting point for trial experiments. Benzyl fumarate, a similar ester, can be recrystallized from alcohol. |
| Acetone | Soluble | Sparingly to Moderately Soluble | May require very low temperatures to achieve good recovery. |
| Ethyl Acetate | Very Soluble | Soluble | Likely too soluble even at low temperatures, leading to poor recovery. May be useful as part of a mixed solvent system. |
| Hexane | Sparingly Soluble | Insoluble | May not be a good primary solvent due to low solubility at high temperatures, but could be used as a co-solvent to decrease solubility in another solvent. |
| Water | Insoluble | Insoluble | Not a suitable solvent for the non-polar this compound. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. For this protocol, ethanol is used as an example.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.
-
Add the hot solvent to the crude this compound in small portions, with continuous swirling and gentle heating, until the solid has just dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities present in the hot solution, perform a hot gravity filtration.
-
Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals onto the filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them as much as possible.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point.
-
Visualizations
Caption: Experimental Workflow for this compound Recrystallization
Caption: Troubleshooting Common Recrystallization Issues
Troubleshooting low conversion rates in enzymatic esterification of benzyl stearate
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the enzymatic esterification of benzyl stearate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound using lipases.
Q1: What are the primary reasons for a low conversion rate in the enzymatic synthesis of this compound?
Low conversion rates are typically multifactorial. The most common culprits include suboptimal reaction conditions such as temperature, pH, and water activity. Other critical factors are incorrect substrate molar ratios, insufficient enzyme concentration, inadequate reaction time, and potential enzyme inhibition by substrates or products.
Q2: How does temperature influence the reaction, and what is the optimal range?
Temperature directly impacts enzyme activity.[1] As temperature rises, the reaction rate generally increases due to more frequent collisions between the enzyme and substrates.[1][2] However, exceeding the enzyme's optimal temperature causes denaturation, where the enzyme loses its structure and function, leading to a sharp drop in activity.[1][2] For most lipases used in esterification, the optimal temperature is typically between 40°C and 70°C.[3] For instance, the synthesis of ethyl stearate showed high conversion at 60°C.[4] It is crucial to determine the optimal temperature for the specific lipase being used.
Q3: What is the ideal molar ratio of stearic acid to benzyl alcohol?
The substrate molar ratio is a critical parameter. While a 1:1 molar ratio is stoichiometric, an excess of one substrate, usually the alcohol, can shift the reaction equilibrium towards product formation. However, a large excess of alcohol can sometimes lead to enzyme inhibition. For the related synthesis of ethyl stearate, a 1:5 molar ratio of acid to alcohol yielded the highest conversion.[4] In another study, a 1:5 mass ratio of cellulose to stearic acid was found to be optimal.[5] It is recommended to empirically test ratios from 1:1 to 1:6 to find the optimum for your specific system.
Q4: How does enzyme concentration affect the conversion rate?
Increasing the enzyme concentration generally increases the reaction rate, provided there is sufficient substrate available.[1] However, beyond a certain point, the rate will plateau as the reaction becomes limited by substrate availability or mass transfer.[1] For ethyl stearate synthesis, a 1% (w/w of acid) enzyme concentration was used.[4] High enzyme concentrations can also increase viscosity, potentially hindering agitation and mass transfer.[6]
Q5: Can the presence of water in the reaction medium reduce my yield?
Yes, water content is a critical factor. Esterification is a reversible reaction that produces water as a byproduct.[6] An excess of water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[6] Controlling water activity (a_w) is essential for maximizing conversion. Low water activity generally favors synthesis, but a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity.[7]
Q6: Is my reaction time sufficient to achieve high conversion?
Esterification reactions can be slow, and insufficient time will result in low yields. The optimal reaction time depends on other parameters like temperature, enzyme concentration, and substrate ratio. In one study, the optimal time for an esterification reaction was 18 hours, with decreased conversion observed at 24 and 30 hours, possibly due to enzyme denaturation or product inhibition.[5] It is advisable to run a time-course experiment to determine when the reaction reaches equilibrium.
Q7: Could enzyme inhibition be the cause of the low conversion rate?
Enzyme inhibition is a common issue. High concentrations of the substrate, particularly benzyl alcohol, can inhibit lipase activity. The product, this compound, or the byproduct, water, can also cause product inhibition. A fed-batch approach, where one of the substrates is added portion-wise, can sometimes mitigate substrate inhibition and improve yields.[8]
Q8: How does agitation speed impact the reaction?
In a heterogeneous system involving an immobilized enzyme, agitation is crucial for overcoming mass transfer limitations. Inadequate mixing can prevent substrates from reaching the enzyme's active sites. For a similar ester synthesis, an agitation speed of 200 rpm was found to be optimal.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from studies on enzymatic esterification.
Table 1: Key Parameters for Optimizing Enzymatic Esterification
| Parameter | Typical Optimal Range | Potential Issue if Not Optimal | Source(s) |
| Temperature | 40 - 70 °C | Low activity (if too low); Denaturation (if too high) | [2][3][9] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:6 | Unfavorable equilibrium; Substrate inhibition | [4][5] |
| Enzyme Concentration | 1 - 15% (w/w of limiting substrate) | Slow reaction rate; Increased viscosity, cost | [4][6] |
| Water Activity (a_w) | < 0.5 | Reaction equilibrium shifts to hydrolysis (if too high) | [7] |
| Agitation Speed | 150 - 250 rpm | Mass transfer limitations | [4] |
| Reaction Time | 6 - 24 hours | Incomplete reaction; Potential for side reactions or degradation | [4][5] |
Table 2: Example of Optimized Conditions for Ethyl Stearate Synthesis
| Parameter | Optimized Value |
| Enzyme | Novozym 435 |
| Temperature | 60 °C |
| Substrate Molar Ratio (Stearic Acid:Ethanol) | 1:5 |
| Enzyme Concentration | 1 wt% of acid |
| Agitation | 200 rpm |
| Reaction Time | 24 h |
| Highest Conversion | 92% |
| (Data sourced from a study on the enzymatic esterification of stearic acid and ethanol)[4] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed this compound Synthesis
-
Reactant Preparation: Add stearic acid and benzyl alcohol to a temperature-controlled reaction vessel at the desired molar ratio (e.g., 1:5).
-
Solvent (Optional): If not a solvent-free system, add an appropriate organic solvent (e.g., n-hexane).
-
Equilibration: Set the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm) and allow the mixture to equilibrate for 15-20 minutes.
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, 1% w/w of stearic acid) to initiate the reaction.
-
Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2, 4, 6, 12, 24 hours).
-
Sample Analysis: Analyze the samples to determine the conversion rate. This can be done by measuring the decrease in stearic acid concentration via titration with a standard NaOH solution or by quantifying the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.
Protocol 2: Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot (e.g., 50 mg) of the reaction mixture in a suitable solvent like n-hexane in a volumetric flask.[3] Filter the sample through a 0.22 µm membrane.[3]
-
GC Conditions:
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Visualizations
Caption: A workflow for troubleshooting low conversion rates.
Caption: Interplay of key parameters in enzymatic esterification.
References
- 1. monash.edu [monash.edu]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic esterification of stearic acid and ethanol for ethyl stearate production [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to remove unreacted stearic acid from benzyl stearate product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted stearic acid from the benzyl stearate product.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted stearic acid from my this compound product?
A: The presence of unreacted stearic acid can significantly impact the physicochemical properties and performance of the final this compound product. For applications in cosmetics, pharmaceuticals, and as a lubricant, high purity is often required to ensure consistent product quality, stability, and to avoid potential side effects or unwanted reactions.[1][2] For instance, in pharmaceutical formulations, stearic acid could alter the release profile of an active pharmaceutical ingredient.
Q2: What are the key differences in physical properties between stearic acid and this compound that can be utilized for separation?
A: The primary differences that can be exploited for purification are their melting points, boiling points, and the acidic nature of stearic acid.
-
Acidity: Stearic acid is a carboxylic acid and will react with a base to form a water-soluble salt. This compound, an ester, is neutral and will not react with a weak base. This difference is the basis for liquid-liquid extraction with an alkaline solution.
-
Melting Point: Stearic acid has a melting point of approximately 69°C, while this compound melts in a range of 45.8°C to 60°C.[3][4][5] This difference can be utilized in techniques like fractional crystallization.
-
Boiling Point: this compound has a predicted boiling point of 459.7°C, which is significantly higher than that of stearic acid (361°C).[3] This allows for separation by vacuum distillation, although the high temperatures can be a concern for product stability.
-
Solubility: Both compounds are soluble in various organic solvents like ethanol, acetone, and ethyl acetate.[3][6][7][8] However, their solubility profiles can differ at various temperatures, which is the principle behind recrystallization.
Q3: What are the most common methods to purify this compound from unreacted stearic acid?
A: The most common and effective methods include:
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Liquid-Liquid Extraction (Alkaline Wash): This method utilizes the acidic nature of stearic acid to convert it into a water-soluble salt, which can then be separated from the organic layer containing the this compound.[9][10]
-
Recrystallization: This technique relies on the differential solubility of this compound and stearic acid in a suitable solvent at varying temperatures to achieve purification.[11][12][13]
-
Column Chromatography: This is a highly effective method for achieving high purity by separating the compounds based on their differential adsorption to a stationary phase.[1]
-
Vacuum Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure can be used, particularly for larger-scale purification.
Q4: How do I choose the best purification method for my experiment?
A: The choice of method depends on several factors, including the scale of your synthesis, the required purity of the final product, the equipment available, and the cost-effectiveness of the procedure. The flowchart below can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization
Q: My product is not crystallizing out of the solution, even after cooling. What should I do?
A: This is a common issue that can be resolved by trying the following:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[12]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[11][13]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14]
-
Cool for a Longer Period: Place the solution in an ice bath or refrigerator for an extended period to further decrease the solubility of the product.[12][13]
Q: The yield of my recrystallized this compound is very low. How can I improve it?
A: Low yield is often a trade-off for high purity. To improve your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved even after cooling.[12][14]
-
Cool the Solution Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery.
-
Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains some dissolved product. You can concentrate this solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[12] Note that this second crop may be less pure than the first.
Liquid-Liquid Extraction (Alkaline Wash)
Q: An emulsion formed at the interface between the organic and aqueous layers during extraction. How can I resolve this?
A: Emulsions are common when dealing with fatty acids and their salts. To break the emulsion:
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a while will allow the layers to separate.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.
Column Chromatography
Q: What is a good starting solvent system (mobile phase) for separating this compound from stearic acid on a silica gel column?
A: A good starting point for separating a nonpolar ester (this compound) from a more polar carboxylic acid (stearic acid) on silica gel is a nonpolar solvent system with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate is a common choice. You can start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity of the mobile phase if needed. The less polar this compound should elute first, followed by the more polar stearic acid.
Q: How can I visualize the compounds on a TLC plate if they are not UV-active?
A: If your compounds do not show up under a UV lamp, you can use a staining agent. A potassium permanganate (KMnO₄) stain is effective for this purpose. Both the ester and the carboxylic acid will react with the permanganate, appearing as yellow or brown spots on a purple background.
Data Summary for Purification Methods
| Purification Method | Principle of Separation | Recommended Solvent(s) | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acidity of Stearic Acid | Diethyl ether or Ethyl acetate (organic phase); 5% aq. NaHCO₃ or Na₂CO₃ (aqueous phase)[9][10] | 95-98% | Fast, simple, and effective for removing acidic impurities. | May not remove non-acidic impurities; risk of emulsion formation. |
| Recrystallization | Differential solubility at varying temperatures | Ethanol, Acetone, or Ethyl Acetate[6][11][12] | >99% | Can achieve high purity; relatively inexpensive. | Yield can be low; requires careful solvent selection. |
| Column Chromatography | Differential adsorption to a stationary phase | Mobile Phase: Hexane/Ethyl Acetate gradient; Stationary Phase: Silica Gel | >99.5% | Very high purity achievable; can separate complex mixtures. | Time-consuming, requires larger volumes of solvent, and can be costly for large-scale separations. |
| Vacuum Distillation | Difference in boiling points | N/A | >98% | Suitable for large-scale purification. | Requires high temperatures which could potentially degrade the product; requires specialized equipment. |
Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Alkaline Wash)
This protocol is designed to remove the acidic stearic acid from the neutral this compound product.
Caption: Experimental workflow for liquid-liquid extraction.
Methodology:
-
Dissolve the crude this compound product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in which this compound is soluble.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
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Stopper the funnel and shake gently, inverting the funnel several times. Be sure to vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that is formed.
-
Allow the two layers to separate completely. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing the sodium stearate salt.[9]
-
Carefully drain the lower aqueous layer.
-
Repeat the washing process (steps 3-6) two more times to ensure all the stearic acid has been removed.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol purifies this compound based on its decreased solubility at lower temperatures.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good choice.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until all the solid has dissolved.[11][12]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Crystals of pure this compound should start to form.[11]
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[12]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator to remove any residual solvent.
References
- 1. This compound | 5531-65-7 | Benchchem [benchchem.com]
- 2. This compound | 5531-65-7 [chemicalbook.com]
- 3. Buy this compound | 5531-65-7 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Preventing degradation of benzyl stearate during thermal analysis
Welcome to the technical support center for the thermal analysis of benzyl stearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues during thermal analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during thermal analysis?
A1: this compound can degrade through two primary pathways during thermal analysis:
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Thermo-oxidative Degradation: This occurs when the sample is heated in the presence of oxygen. It is a free-radical process that can be initiated by heat.[1]
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Hydrolysis: If moisture is present, the ester bond of this compound can be cleaved, resulting in the formation of stearic acid and benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions.[2]
Q2: What is the expected melting point of this compound?
A2: The reported melting point of this compound varies in the literature, with values ranging from 45.8°C to 60°C.[3] This variation may be due to differences in the purity of the sample or the methodology used for measurement. The most frequently cited value is 45.8°C.[3]
Q3: What is the flash point of this compound?
A3: The flash point of this compound is reported to be 100.3°C.[3] This is the temperature at which the compound produces enough vapor to form an ignitable mixture with air, indicating a need for caution at elevated temperatures.[3]
Q4: How can I prevent oxidative degradation during TGA analysis?
A4: To prevent oxidative degradation, it is crucial to perform Thermogravimetric Analysis (TGA) in an inert atmosphere.[4] Purging the furnace with a gas such as nitrogen or argon will minimize the presence of oxygen and inhibit thermo-oxidative degradation pathways.[4]
Q5: Can the heating rate affect the TGA results?
A5: Yes, the heating rate can significantly influence the TGA curve. A faster heating rate can lead to a higher apparent decomposition temperature.[5] For better resolution of thermal events, a slower heating rate is generally recommended.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the thermal analysis of this compound.
| Problem | Possible Cause | Solution |
| Unexpected weight loss at low temperatures in TGA. | Presence of moisture or volatile impurities. | Dry the sample thoroughly before analysis. Ensure proper storage in a desiccator. |
| Broad or overlapping peaks in the DSC thermogram. | High heating rate, large sample size, or sample inhomogeneity. | Use a slower heating rate (e.g., 5-10 °C/min). Use a smaller sample size (typically 2-5 mg). Ensure the sample is homogeneous. |
| Baseline shift in the DSC curve not related to a glass transition. | Change in heat capacity due to degradation or volatilization. | Weigh the sample before and after the DSC run to check for mass loss. If mass loss is significant, consider using hermetically sealed pans. |
| Apparent weight gain in TGA. | Buoyancy effect of the purge gas.[4][7] | Perform a blank run with an empty crucible and subtract the resulting curve from the sample curve.[4][7] |
| Irreproducible DSC results. | Differences in the thermal history of the samples. | To ensure a consistent thermal history, pre-heat the sample above its melting point and then cool it at a controlled rate before the analysis heating run. |
| Sharp endothermic peak that is not the melting point. | Volatilization of the sample or a degradation product. | Use hermetically sealed DSC pans to prevent volatilization. Cross-reference with TGA to confirm if a weight loss occurs at the same temperature. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability of this compound and identify its decomposition temperature in an inert atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Materials:
-
This compound sample (2-5 mg)
-
High-purity nitrogen gas (or argon)
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
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Heat the sample from 30°C to 600°C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point and Purity Analysis
Objective: To determine the melting point and assess the purity of a this compound sample.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Materials:
-
This compound sample (2-5 mg)
-
High-purity nitrogen gas (or argon)
-
DSC sample pans (e.g., aluminum, hermetically sealed recommended)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 80°C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is generally taken as the melting point.
-
The sharpness of the melting peak can provide a qualitative indication of purity. A broader peak may suggest the presence of impurities.
-
Data Presentation
Table 1: Influence of Heating Rate on the Apparent Decomposition Temperature of a Generic Long-Chain Ester (TGA in Nitrogen)
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) |
| 5 | 192 |
| 10 | 205 |
| 20 | 215 |
Note: Data presented is representative for a generic long-chain ester and illustrates the general trend. Actual values for this compound may vary.
Table 2: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 45.8 - 60 °C | [3] |
| Flash Point | 100.3 °C | [3] |
Visualizations
References
Improving the solubility of benzyl stearate for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl stearate in in vitro assays. The information is designed to address common challenges related to the solubility and handling of this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an ester formed from the reaction of stearic acid and benzyl alcohol.[1] It is a highly lipophilic and waxy solid at room temperature. In research, it can be investigated for its own biological activities or used as a carrier or vehicle for other active ingredients in various formulations.[1]
Q2: What are the main challenges when working with this compound in in vitro assays?
The primary challenge is its very low aqueous solubility. This compound is practically insoluble in water, which can lead to precipitation when added to aqueous cell culture media. This can result in inconsistent dosing, inaccurate results, and potential cytotoxicity unrelated to the compound's intrinsic properties.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as ethanol and other alcohols.[1] It is also expected to be soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of lipophilic compounds for in vitro assays.
Q4: Can this compound affect cells in culture?
Direct studies on the cellular effects of this compound are limited. However, it can be hydrolyzed by cellular esterases into its constituent molecules: stearic acid and benzyl alcohol.[1] Both of these components can have biological effects. Stearic acid has been shown to induce apoptosis in some cancer cell lines,[2][3] while benzyl alcohol can affect cell membrane fluidity and other cellular processes at certain concentrations.[4] Therefore, it is crucial to include appropriate vehicle controls in all experiments.
Troubleshooting Guide: Solubility and Precipitation
This guide addresses the common issue of this compound precipitating out of solution during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous media | The concentration of this compound exceeds its solubility limit in the final assay medium. The organic solvent concentration in the final medium is too low to maintain solubility. | - Prepare a high-concentration stock solution in 100% DMSO or ethanol.- Serially dilute the stock solution in the same solvent to achieve intermediate concentrations.- When adding to the final aqueous medium, ensure vigorous mixing or vortexing.- Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity.- Consider using a solubility enhancer like methyl-β-cyclodextrin (see protocol below). |
| Cloudiness or film formation in the cell culture well | This compound is not fully dissolved or is coming out of solution over time. This could be due to temperature changes or interactions with media components. | - Visually inspect wells after adding the compound. If cloudiness is observed, the concentration is likely too high.- Warm the final assay medium to 37°C before adding the this compound solution.- Prepare fresh dilutions for each experiment and do not store diluted aqueous solutions of this compound. |
| Inconsistent or non-reproducible assay results | Uneven distribution of the compound in the wells due to precipitation. Actual concentration exposed to cells is lower than intended. | - After adding the compound to the wells, gently swirl the plate to ensure even distribution.- Use a positive control with a known soluble compound to confirm the assay is performing as expected.- If precipitation is suspected, consider centrifuging the plates after compound addition and before adding cells (if applicable to the experimental design) and measuring the concentration in the supernatant. |
| Observed cytotoxicity is higher than expected | The vehicle (e.g., DMSO, ethanol) concentration is too high, causing cellular stress or death. The precipitate itself may be causing physical stress to the cells. | - Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line.- Aim for a final solvent concentration of ≤ 0.5% for DMSO and ≤ 1% for ethanol, though this can be cell-type dependent.- If precipitation is unavoidable at the desired concentration, explore alternative delivery methods like formulation with methyl-β-cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath set to 37-40°C
Procedure:
-
Weigh out the desired amount of this compound in a sterile vial.
-
Add the required volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10-50 mM).
-
Gently warm the mixture to 37-40°C to aid dissolution. This compound has a melting point between 45-60°C, so gentle warming can significantly improve solubility.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
Protocol 2: Improving this compound Solubility with Methyl-β-Cyclodextrin
This protocol provides a method for enhancing the aqueous solubility of this compound by complexation with methyl-β-cyclodextrin (MβCD). This is particularly useful for reducing the final concentration of organic solvents in cell-based assays.
Materials:
-
This compound stock solution in ethanol (e.g., 50 mM)
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of MβCD in serum-free medium or PBS (e.g., 10-50 mM). Warm gently if needed to fully dissolve the MβCD.
-
In a sterile tube, add the desired volume of the MβCD solution.
-
While vortexing the MβCD solution, slowly add the this compound stock solution (in ethanol) to achieve the desired final concentration. A molar ratio of 1:10 to 1:20 (this compound:MβCD) is a good starting point.[5]
-
Incubate the mixture at 37°C for 1-2 hours with intermittent vortexing or sonication to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for clarity. A clear solution indicates successful complexation and improved solubility.
-
This this compound-MβCD complex can then be further diluted in cell culture medium for your experiment. Remember to include an MβCD-only vehicle control.
Visualizations
Experimental Workflow for Solubilizing this compound
References
- 1. Buy this compound | 5531-65-7 [smolecule.com]
- 2. Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol differently affects fluid phase endocytosis and exocytosis in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Benzyl Stearate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of benzyl stearate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The primary methods for this compound synthesis involve two main types of catalysts: enzymatic catalysts and acid catalysts.
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Enzymatic Catalysts: Lipases are widely used for their high selectivity and mild reaction conditions. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are particularly popular due to their stability and reusability.[1][2] Candida rugosa lipase (CrL) is another effective biocatalyst.[1]
-
Acid Catalysts: Traditional acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[1] Heterogeneous acid catalysts, like acidic ion-exchange resins and phosphotungstic acid, are also employed to simplify purification.[1][2] Metal oxides can also be used as catalysts.
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Optimal reaction conditions vary depending on the catalyst used:
-
Enzymatic Synthesis: This method generally requires milder conditions. For instance, with Novozym 435, high conversion rates (up to 98.9%) have been achieved at 60°C with a stearic acid to benzyl alcohol molar ratio of 1:7.[1][2] The optimal temperature range for lipases like Candida rugosa lipase is typically between 40–60°C.[1]
-
Acid-Catalyzed Synthesis: This method often requires higher temperatures, typically ranging from 100°C to 150°C, to drive the reaction forward and remove the water byproduct.[1]
Q3: Is a solvent necessary for the synthesis of this compound?
A3: Not always. Solvent-free reaction systems are a key advancement in the green synthesis of esters, including this compound.[1] These systems are advantageous as they eliminate the costs and environmental issues associated with solvent use.[1] High conversion rates have been reported for enzymatic synthesis in solvent-free conditions.[1][2] When a solvent is used, its primary role is often to facilitate the removal of water, for example, through azeotropic distillation with toluene.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield/Conversion | Suboptimal Reaction Conditions: Incorrect temperature, molar ratio, or reaction time. | - Enzymatic: Ensure the temperature is within the optimal range for the specific lipase (e.g., 40-60°C for Candida rugosa lipase). Exceeding this can lead to enzyme denaturation.[1] Optimize the molar ratio of stearic acid to benzyl alcohol; an excess of the alcohol can shift the equilibrium towards the product.[1] - Acid-Catalyzed: Verify the reaction temperature is high enough (100-150°C) to facilitate the reaction and water removal.[1] |
| Water Accumulation: The presence of water, a byproduct of the esterification reaction, can inhibit the forward reaction by shifting the equilibrium. | - Implement efficient water removal techniques, such as a Dean-Stark apparatus or performing the reaction under vacuum. In solvent-based systems, use a solvent that forms an azeotrope with water (e.g., toluene).[1] | |
| Catalyst Inactivation: The catalyst may have lost its activity. | - Enzymatic: Lipases can be inactivated by inhibitors or extreme pH/temperature. Consider a fresh batch of the enzyme. For immobilized enzymes like Novozym 435, check for desorption from the support, which can be an issue under certain conditions.[3] - Acid-Catalyzed: Ensure the catalyst has not been poisoned or degraded. | |
| Byproduct Formation | Side Reactions: Particularly at higher temperatures used in acid-catalyzed synthesis, side reactions can occur. | - Optimize reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. - Consider switching to a more selective catalyst, such as an enzyme, which operates under milder conditions.[1] |
| Difficulty in Product Purification | Catalyst Residue: Homogeneous acid catalysts can be difficult to remove from the reaction mixture. | - Switch to a heterogeneous catalyst, such as an acidic ion-exchange resin or an immobilized enzyme, which can be easily separated by filtration.[1] |
| Catalyst Deactivation (Reusability Issues) | Enzyme Denaturation or Leaching: Repeated use, especially under suboptimal conditions, can lead to a loss of enzyme activity. | - After each cycle, wash the immobilized enzyme to remove any adsorbed products or byproducts. Ensure the reaction conditions (temperature, pH) are maintained within the enzyme's stability range. Note that some decrease in activity over multiple cycles can be expected.[4][5] |
| Coking or Fouling (Heterogeneous Catalysts): Formation of carbonaceous deposits on the catalyst surface can block active sites. | - In some cases, regeneration of the catalyst may be possible through washing or calcination, depending on the specific catalyst and the nature of the deactivation. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Catalyst Type | Molar Ratio (Stearic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield | Notes |
| Novozym 435 | Enzymatic (Immobilized Lipase) | 1:7 | 60 | Not specified | 98.9% Conversion[1][2] | Solvent-free system.[1][2] |
| Candida rugosa lipase (CrL) | Enzymatic (Lipase) | Not specified | 40-60 | Not specified | High conversion | Optimal temperature range.[1] |
| Phosphotungstic acid | Acid | Not specified | 260 | 5 minutes | 98% Yield | For stearic acid esterification. |
| Sulfuric Acid (H₂SO₄) | Acid (Homogeneous) | 1:15 (Stearic Acid:1-Butanol) | 65 | Not specified | 99% Yield | Data for a similar esterification. |
| p-Toluenesulfonic Acid (p-TSA) | Acid (Homogeneous) | Not specified | 100-150 | Not specified | High conversion | A common catalyst for esterification.[1] |
| Acidic Ion-Exchange Resins | Acid (Heterogeneous) | Not specified | Not specified | Not specified | Effective | Simplifies purification.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
-
Reactant Preparation: In a round-bottom flask, combine stearic acid and benzyl alcohol in a 1:7 molar ratio.
-
Catalyst Addition: Add Novozym 435 to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).
-
Reaction Setup: Place the flask in a temperature-controlled shaker or oil bath set to 60°C. If using a shaker, set the agitation speed to ensure adequate mixing (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or by determining the acid value of the mixture.
-
Reaction Completion and Catalyst Recovery: Once the reaction has reached the desired conversion, stop the heating and agitation. Recover the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Product Purification: The crude product can be purified to remove any unreacted starting materials. This may involve techniques such as vacuum distillation or column chromatography.
Protocol 2: Acid-Catalyzed Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
-
Reactant and Catalyst Loading: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add stearic acid, an excess of benzyl alcohol (e.g., 3-5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the stearic acid). A solvent that forms an azeotrope with water, such as toluene, can also be added.
-
Reaction Setup: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent). The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by analyzing aliquots using GC or titration.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Neutralization and Product Extraction: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Separate the organic layer.
-
Solvent Removal and Product Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
- 1. This compound | 5531-65-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 5531-65-7 [smolecule.com]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Side reactions to consider in the synthesis of benzyl stearate
Technical Support Center: Synthesis of Benzyl Stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acid-Catalyzed Synthesis (Fischer Esterification)
Question 1: My reaction yield is low, and I've recovered a significant amount of unreacted stearic acid and benzyl alcohol. What could be the cause?
Answer:
Low conversion in Fischer esterification is often due to the reversible nature of the reaction. The formation of this compound from stearic acid and benzyl alcohol produces water, which can hydrolyze the ester back to the starting materials, thus limiting the yield.
Troubleshooting Steps:
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Water Removal: The most critical step to drive the reaction towards the product is the removal of water as it is formed.
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Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane). This will continuously remove water from the reaction mixture.
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Drying Agents: Incorporate a drying agent like molecular sieves into the reaction mixture.
-
-
Excess Reactant: Utilize a large excess of one of the reactants, typically the less expensive one (in this case, likely benzyl alcohol). This shifts the equilibrium towards the formation of the ester according to Le Châtelier's principle.
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Catalyst Amount: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Insufficient catalyst will result in a slow reaction rate.
Question 2: I've observed a significant amount of a high-boiling point byproduct. What is it likely to be and how can I avoid it?
Answer:
A common high-boiling point byproduct in the acid-catalyzed reaction of benzyl alcohol is dibenzyl ether . This is formed through the acid-catalyzed dehydration of two molecules of benzyl alcohol.
Troubleshooting Steps:
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Control Reaction Temperature: High temperatures can promote the dehydration of benzyl alcohol. Maintain the reaction temperature at the minimum required for a reasonable reaction rate (typically 60-110 °C for Fischer esterification).
-
Use Stoichiometric Amounts (with water removal): While an excess of alcohol is often used to drive the reaction, a very large excess, especially at higher temperatures, can increase the likelihood of ether formation. If using a Dean-Stark apparatus for water removal, you may be able to use closer to stoichiometric amounts of the reactants.
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Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also be harsh and promote side reactions. Consider using a milder acid catalyst like p-toluenesulfonic acid.
Question 3: My final product is contaminated with a halogen. Where did this come from?
Answer:
If you are using hydrochloric acid (HCl) as the catalyst, it can react with benzyl alcohol to form benzyl chloride .
Troubleshooting Steps:
-
Change of Catalyst: Avoid using hydrohalic acids like HCl as catalysts. Opt for non-halogenated acids such as sulfuric acid or p-toluenesulfonic acid.
Enzymatic Synthesis
Question 1: The enzymatic reaction is very slow or has stalled. What are the possible reasons?
Answer:
Slow or stalled enzymatic reactions can be due to several factors, including suboptimal reaction conditions or enzyme inhibition.
Troubleshooting Steps:
-
Enzyme Denaturation: Ensure the reaction temperature is within the optimal range for the specific lipase used (e.g., Novozym 435). Temperatures that are too high can denature the enzyme, leading to a loss of activity.
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Substrate Solubility: Stearic acid has poor solubility in the absence of a solvent. While solvent-free systems are often preferred, this can lead to mass transfer limitations.
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Excess Benzyl Alcohol: Using an excess of benzyl alcohol can help to solubilize the stearic acid and act as a solvent.
-
-
Enzyme Loading: The amount of enzyme used is crucial. An insufficient amount will lead to a slow reaction rate.
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Water Content: While water is a product of the reaction, a certain amount of water is often necessary for enzyme activity. Ensure the enzyme is properly hydrated, but also be aware that excess water will shift the equilibrium back towards the starting materials.
Question 2: How can I improve the conversion rate in my enzymatic synthesis?
Answer:
Improving the conversion rate involves optimizing the reaction parameters to favor the forward reaction.
Troubleshooting Steps:
-
Molar Ratio of Reactants: Experiment with different molar ratios of stearic acid to benzyl alcohol. An excess of benzyl alcohol often improves the conversion rate.
-
Temperature Optimization: Determine the optimal temperature for your specific enzyme. This is often a balance between reaction rate and enzyme stability.
-
Acyl Donor Choice: In some cases, using a more reactive acyl donor like an anhydride can improve reaction rates, though this alters the stoichiometry and byproducts. For the synthesis of benzyl benzoate, benzoic anhydride was found to be more effective than benzoic acid. While not a direct solution for this compound, it highlights the importance of acyl donor reactivity.
Quantitative Data Summary
| Parameter | Acid-Catalyzed (Fischer) | Enzymatic (e.g., Novozym 435) | Reference(s) |
| Typical Temperature | 60 - 110 °C | 40 - 70 °C | |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:10 (or higher) | 1:1 to 1:7 (or higher) | |
| Common Catalysts | H₂SO₄, p-TsOH, Lewis Acids | Lipases (e.g., Novozym 435) | |
| Key Side Reactions | Dibenzyl ether formation, Benzyl chloride (with HCl) | Enzyme denaturation |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound via Fischer Esterification
-
Reactants & Reagents:
-
Stearic Acid (1 equivalent)
-
Benzyl Alcohol (3-5 equivalents)
-
p-Toluenesulfonic acid (0.05 equivalents)
-
Toluene (as solvent)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
-
Procedure:
-
To the round-bottom flask, add stearic acid, benzyl alcohol, toluene, and a magnetic stir bar.
-
Add the p-toluenesulfonic acid catalyst.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction progress (monitored by TLC or GC) has plateaued.
-
Allow the reaction to cool to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reactants & Reagents:
-
Stearic Acid (1 equivalent)
-
Benzyl Alcohol (3-7 equivalents)
-
Immobilized Lipase (e.g., Novozym 435) (typically 5-10% by weight of reactants)
-
-
Apparatus:
-
Reaction vessel (e.g., a screw-capped flask)
-
Shaking incubator or a stirred reactor
-
-
Procedure:
-
Combine stearic acid and benzyl alcohol in the reaction vessel.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C) with stirring to dissolve the stearic acid.
-
Add the immobilized lipase to the mixture.
-
Maintain the reaction at the set temperature with continuous agitation.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them (e.g., by GC or HPLC).
-
Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Remove the excess benzyl alcohol under vacuum.
-
The resulting crude this compound can be further purified if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in Fischer esterification of this compound.
Impact of molar ratio of reactants on benzyl stearate yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl stearate, with a specific focus on the impact of the molar ratio of reactants on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter influencing the yield of this compound?
A1: The molar ratio of the reactants, stearic acid and benzyl alcohol, is a critical parameter that significantly influences the equilibrium of the esterification reaction and, consequently, the final yield of this compound.[1][2]
Q2: Why is an excess of one reactant often used in this compound synthesis?
A2: Esterification is a reversible reaction. According to Le Chatelier's principle, using an excess of one reactant, typically the more volatile or less expensive one like benzyl alcohol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the overall yield.[1][2]
Q3: What is the optimal molar ratio of stearic acid to benzyl alcohol for enzymatic synthesis?
A3: For enzymatic synthesis using catalysts like Novozym 435, a molar ratio of 1:7 (stearic acid to benzyl alcohol) has been reported to achieve high conversion rates, up to 98.9%.[1][2] Ratios ranging from 1:6 to 1:7 are generally considered optimal for this method.[2]
Q4: What is the recommended molar ratio for acid-catalyzed synthesis of this compound?
A4: In acid-catalyzed synthesis, a wider range of molar ratios has been investigated. Optimal ratios of stearic acid to benzyl alcohol typically range from 1:1.5 to 1:15.[2] The specific optimum can depend on the catalyst and reaction conditions.
Q5: Can using a 1:1 molar ratio of reactants provide a good yield?
A5: While a 1:1 molar ratio is stoichiometrically correct, it often results in incomplete conversion and lower yields due to the reversible nature of the esterification reaction.[2] An excess of alcohol is generally required to drive the reaction to completion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Inappropriate Molar Ratio of Reactants: The molar ratio of stearic acid to benzyl alcohol may not be optimal for the chosen synthesis method. | For Enzymatic Synthesis: Increase the molar ratio of benzyl alcohol to stearic acid. Ratios of 1:6 to 1:7 have been shown to be effective.[2]For Acid-Catalyzed Synthesis: Experiment with increasing the excess of benzyl alcohol. Ratios up to 1:15 have been explored.[2] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions or catalyst denaturation (in the case of enzymatic synthesis). | For Enzymatic Synthesis: Ensure the temperature is maintained within the optimal range for the specific lipase used (e.g., 60°C for Novozym 435).[1][2]For Acid-Catalyzed Synthesis: The typical temperature range is 100°C to 150°C.[1] | |
| Inefficient Water Removal: The water produced during the esterification reaction can shift the equilibrium back towards the reactants, reducing the yield. | Utilize a Dean-Stark apparatus or a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water from the reaction mixture. | |
| Incomplete Conversion | Insufficient Excess of Alcohol: The amount of benzyl alcohol may not be sufficient to drive the reaction to completion. | Increase the molar excess of benzyl alcohol. Molar ratios below 1:3 can lead to incomplete conversion.[2] |
| Reaction Time is Too Short: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. | Monitor the reaction progress over time (e.g., using TLC or GC) to determine the optimal reaction time. For enzymatic synthesis, reaction times of around 6 hours have been reported to be effective.[2] |
Quantitative Data Summary
The following table summarizes the impact of the molar ratio of stearic acid to benzyl alcohol on the conversion yield of this compound in enzymatic synthesis.
| Molar Ratio (Stearic Acid:Benzyl Alcohol) | Catalyst | Temperature (°C) | Conversion Yield (%) |
| 1:7 | Novozym 435 | 60 | 98.9[1][2] |
| 1:6 to 1:7 | Immobilized Lipases | 59-73 | Optimal Range[2] |
| Below 1:3 | Immobilized Lipases | - | Incomplete Conversion[2] |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the enzymatic synthesis of this compound, optimized for a high yield based on the molar ratio of reactants.
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Solvent (optional, e.g., n-hexane)
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Reaction vessel with a magnetic stirrer and temperature control
Procedure:
-
Reactant Preparation: Accurately weigh stearic acid and measure the corresponding amount of benzyl alcohol to achieve the desired molar ratio (e.g., 1:7).
-
Reaction Setup: Place the stearic acid and benzyl alcohol in the reaction vessel. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity of the lipase and the scale of the reaction.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C for Novozym 435) and begin stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable technique (e.g., titration of free fatty acids, TLC, or GC).
-
Reaction Termination: Once the reaction has reached the desired conversion, stop the heating and stirring.
-
Product Isolation: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Purification: Purify the this compound from the remaining reactants and byproducts. This may involve techniques such as distillation under reduced pressure or crystallization.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the molar ratio of reactants and the yield of this compound in an equilibrium reaction.
Caption: Impact of reactant molar ratio on reaction equilibrium.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Benzyl Stearate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical and cosmetic industries where benzyl stearate finds application as an emollient, solvent, and plasticizer. This guide provides a comparative analysis of four common analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC) coupled with densitometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound Synthesis and Purity
This compound is typically synthesized via the Fischer esterification of stearic acid with benzyl alcohol, often in the presence of an acid catalyst. The primary impurities in the synthesized product are unreacted starting materials (stearic acid and benzyl alcohol) and potentially side-products depending on the reaction conditions. Validating the purity of the final product is essential to ensure its quality, safety, and efficacy in its intended application.
Experimental Workflow
The general workflow for validating the purity of synthesized this compound involves sample preparation followed by analysis using a selected analytical technique.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the chemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.
Experimental Protocol (HPLC):
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-Phase C18, 5 µm particle size, 4.6 x 150 mm.[1]
-
Mobile Phase: Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a technique primarily used for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC at elevated temperatures.
Experimental Protocol (GC):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column coated with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of about 1 mg/mL.
Thin-Layer Chromatography (TLC) with Densitometry
TLC is a simple and rapid technique for the separation of compounds. When coupled with a densitometer, it can be used for quantitative analysis.
Experimental Protocol (TLC-Densitometry):
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 9:1 v/v).
-
Sample Application: A known volume of the sample solution (in a volatile solvent) is applied to the TLC plate as a band.
-
Development: The plate is developed in a saturated chromatography chamber.
-
Visualization: The plate is visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid).
-
Densitometry: The plate is scanned with a densitometer at the wavelength of maximum absorbance of the this compound spot.
-
Quantification: The peak area of the this compound spot is compared to a calibration curve prepared from standards of known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound. Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Experimental Protocol (qNMR):
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity that has a simple, well-resolved proton signal that does not overlap with any signals from this compound or its impurities (e.g., dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer an aliquot to an NMR tube.
-
Acquisition Parameters: Use a quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the characteristic signals of this compound (e.g., the benzylic protons) and the internal standard.
-
Purity Calculation: The purity of this compound is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
Quantitative Data and Performance Comparison
The following table summarizes the typical performance characteristics and quantitative data for the analysis of a synthesized this compound sample with an expected purity of approximately 98%.
| Parameter | HPLC | GC | TLC-Densitometry | qNMR |
| Retention Time / Rf | This compound: 8.5 min | This compound: 12.2 min | This compound: Rf = 0.6 | This compound: δ ~5.1 ppm (s, 2H) |
| Stearic Acid: 4.2 min | Stearic Acid: 9.8 min | Stearic Acid: Rf = 0.2 | Stearic Acid: δ ~2.3 ppm (t, 2H) | |
| Benzyl Alcohol: 2.1 min | Benzyl Alcohol: 3.5 min | Benzyl Alcohol: Rf = 0.4 | Benzyl Alcohol: δ ~4.6 ppm (s, 2H) | |
| Resolution (Rs) | > 2.0 between all peaks | > 2.0 between all peaks | Good visual separation | Excellent signal resolution |
| Calculated Purity (%) | 98.2% | 98.5% | 97.5% | 98.3% |
| Precision (RSD) | < 1% | < 1.5% | 2-5% | < 0.5% |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | Moderate (µg range) | High (mg range) |
| Analysis Time | 15-20 min | 20-25 min | 30-45 min | 10-15 min per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | High (multiple samples per plate) | Moderate |
| Cost per Sample | Moderate | Low | Very Low | High (instrument cost) |
Logical Relationship of Purity Validation Techniques
The selection of a purity validation method often follows a logical progression from qualitative screening to precise quantitative determination.
Conclusion
Each of the discussed analytical techniques offers distinct advantages and disadvantages for the purity validation of synthesized this compound.
-
HPLC is a robust and versatile method suitable for routine quality control, offering excellent resolution and precision for non-volatile compounds.
-
GC is a highly sensitive and efficient technique, particularly for identifying and quantifying any volatile impurities that may be present.
-
TLC-densitometry provides a simple, cost-effective, and high-throughput method for a semi-quantitative assessment of purity, making it ideal for rapid screening.
-
qNMR stands out as a primary ratio method, offering high precision and accuracy for purity determination without the need for a specific this compound reference standard, making it invaluable for the certification of new batches of material.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and available instrumentation. For comprehensive purity validation, a combination of a chromatographic technique (HPLC or GC) for separation and a spectroscopic technique (qNMR) for absolute quantification is often the most rigorous approach.
References
Spectroscopic Comparison of Benzyl Stearate and Alternative Long-Chain Fatty Acid Esters
A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics of benzyl stearate is presented in comparison to common alternatives, methyl stearate and ethyl stearate. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset and experimental protocols for the characterization of these long-chain fatty acid esters.
The spectroscopic signature of a molecule provides a unique fingerprint, indispensable for its identification and characterization. For long-chain fatty acid esters like this compound, which find applications in cosmetics, pharmaceuticals, and as research compounds, a thorough understanding of their spectral properties is crucial for quality control and developmental research. This guide offers a comparative analysis of the ¹H NMR, ¹³C NMR, and FTIR data for this compound, methyl stearate, and ethyl stearate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for this compound is based on predicted values, while the data for methyl stearate and ethyl stearate is derived from experimental observations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Type | This compound (Predicted) | Methyl Stearate (Experimental) | Ethyl Stearate (Experimental) |
| Aromatic (C₆H₅) | 7.30 - 7.40 (m) | - | - |
| Benzylic (-O-CH₂-Ar) | 5.11 (s) | - | - |
| α-Methylene (-CH₂-COO-) | 2.35 (t) | 2.35 (t) | 2.29 (t) |
| β-Methylene (-CH₂-CH₂-COO-) | 1.65 (m) | 1.65 (m) | 1.65 (m) |
| Methylene Chain (-(CH₂)₁₄-) | 1.25 (m) | 1.2-1.4 (m) | 1.26 (m) |
| Ester Methyl (-COOCH₃) | - | ~3.7 (s) | - |
| Ester Ethyl (-COOCH₂CH₃) | - | - | 4.08 (q) |
| Ester Ethyl (-COOCH₂CH₃) | - | - | 1.17 (t) |
| Terminal Methyl (-CH₃) | 0.88 (t) | 0.88 (t) | 0.88 (t) |
(s = singlet, t = triplet, q = quartet, m = multiplet)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Type | This compound (Predicted) | Methyl Stearate (Experimental) | Ethyl Stearate (Experimental) |
| Carbonyl (-COO-) | Not specified | ~174 | 173.78 |
| Aromatic (C₆H₅) | Not specified | - | - |
| Benzylic (-O-CH₂-Ar) | Not specified | - | - |
| α-Methylene (-CH₂-COO-) | Not specified | Not specified | 34.43 |
| Methylene Chain (-(CH₂)n-) | Not specified | 25-35 | 22.79 - 32.05 |
| Ester Methyl (-COOCH₃) | - | Not specified | - |
| Ester Ethyl (-COOCH₂CH₃) | - | - | 60.11 |
| Ester Ethyl (-COOCH₂CH₃) | - | - | 14.30 |
| Terminal Methyl (-CH₃) | Not specified | Not specified | 14.15 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Methyl Stearate | Ethyl Stearate |
| C-H stretch (alkane) | ~2919, 2848 | ~2920, 2850 | ~2920, 2850 |
| C=O stretch (ester) | ~1735 - 1750 | ~1740 | ~1738 |
| C-O stretch (ester) | ~1250 - 1000 | ~1170 | ~1170 |
| C-H bend (alkane) | ~1465 | ~1465 | ~1465 |
| Aromatic C-H stretch | ~3030 | - | - |
| Aromatic C=C stretch | ~1600, 1500 | - | - |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ester in 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typically, a 90° pulse angle and a relaxation delay of 1-2 seconds are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Melt: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. A drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is a common and convenient method for solids and liquids.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a long-chain fatty acid ester.
Caption: Experimental workflow for spectroscopic characterization.
Benzyl Stearate: A High-Performance, Bio-Based Alternative to Commercial Plasticizers
For researchers, scientists, and drug development professionals seeking safer, more stable, and effective plasticizers, benzyl stearate emerges as a compelling bio-based alternative to traditional commercial options. This guide provides an objective comparison of this compound's performance against widely used plasticizers, supported by experimental data, detailed methodologies, and a visual representation of the evaluation process.
This compound, a benzyl ester of stearic acid, offers significant advantages in polymer applications, particularly for Polyvinyl Chloride (PVC). As a bio-based plasticizer, it addresses the growing demand for sustainable and non-toxic materials, moving away from phthalate-based plasticizers that have raised environmental and health concerns. Experimental evidence suggests that benzyl esters, including those closely related to this compound, can enhance mechanical properties, improve thermal stability, and reduce migration compared to conventional plasticizers like Dioctyl Phthalate (DOP).[1]
Quantitative Performance Comparison
The following table summarizes the performance of a benzyl ester (used as a proxy for this compound) in comparison to the commercial plasticizer DOP in a PVC formulation. The data is derived from studies on benzyl esters of fatty acids as co-plasticizers in PVC.
| Performance Metric | Benzyl Ester (BE) as Co-plasticizer (65% replacement of DOP) | Dioctyl Phthalate (DOP) (Control) | Commercial Plasticizers (General Performance) | Test Standard (Typical) |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | Enhanced resistance | ~15-25 | Varies widely (e.g., DINP similar to DOP)[2][3] | ASTM D638 / ISO 527 |
| Elongation at Break (%) | Improved plasticity | ~250-400 | Varies widely (e.g., DINP similar to DOP)[2][3] | ASTM D638 / ISO 527 |
| Shore Hardness (A/D) | No significant variation | ~70-95 (Shore A) | Dependent on plasticizer type and concentration | ASTM D2240 |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | No significant alteration | ~40-60 | Can be lower with high-efficiency plasticizers | ASTM D3418 (DSC) |
| Thermal Stability (TGA) | Enhanced thermal degradation resistance | Onset of degradation ~200-250°C | Polymeric plasticizers offer higher thermal stability | ASTM E1131 (TGA) |
| Migration Resistance | ||||
| Leaching/Exudation (%) | No significant mass loss observed (at 65% replacement) | Prone to migration, especially in contact with solvents[4][5] | High molecular weight plasticizers (e.g., polymeric) show lower migration[5] | ASTM D1203 / Solvent Extraction |
| Volatility (%) | Lower volatility expected due to higher molecular weight | Higher volatility compared to polymeric plasticizers | Varies; lower for high molecular weight plasticizers[5] | ASTM D1203 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of plasticizer performance. The following outlines the typical experimental protocols used to generate the data presented above.
Sample Preparation
-
Formulation: PVC resin is blended with the plasticizer (this compound or commercial alternatives) at a specified concentration (e.g., 50 parts per hundred of resin - phr). Other additives such as thermal stabilizers (e.g., calcium/zinc stearate) and lubricants are also incorporated.
-
Mixing: The components are dry-blended and then melt-mixed using a two-roll mill or an internal mixer at a controlled temperature (e.g., 160-170°C) to ensure a homogeneous blend.
-
Molding: The blended compound is then compression molded into sheets of a specified thickness for subsequent testing.
Mechanical Properties Testing
-
Tensile Strength and Elongation at Break (ASTM D638 / ISO 527): Dumbbell-shaped specimens are cut from the molded sheets. A universal testing machine is used to apply a tensile load at a constant crosshead speed until the specimen fails. The tensile strength (stress at failure) and elongation at break (percentage of extension at failure) are recorded.
-
Hardness (ASTM D2240): The Shore hardness (Type A for softer materials, Type D for harder materials) is measured using a durometer. The indenter is pressed into the material, and the hardness value is read from the dial.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the plasticized PVC is heated in a DSC instrument under a controlled nitrogen atmosphere. The heat flow is monitored as a function of temperature. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): A sample is heated in a TGA furnace at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature, providing information on the thermal stability and decomposition profile of the material.
Migration Resistance Testing
-
Solvent Extraction / Leaching (ASTM D1203): Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., n-hexane, ethanol, or water) for a defined period and temperature. After immersion, the samples are removed, dried, and reweighed. The percentage of weight loss corresponds to the amount of plasticizer that has leached into the solvent.[6]
-
Volatility (ASTM D1203): Pre-weighed samples are placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration. The samples are then cooled and reweighed. The percentage of weight loss is attributed to the evaporation of the plasticizer.
-
Exudation ("Sweat-out"): A sample of the plasticized PVC is placed between two sheets of absorbent paper under a defined pressure and temperature for a set time. The amount of plasticizer absorbed by the paper is determined by weighing the paper before and after the test.
Experimental Workflow for Plasticizer Performance Evaluation
The following diagram illustrates the logical flow of the experimental process for comparing the performance of this compound with commercial plasticizers.
Signaling Pathways in Plasticizer Action
The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts the polymer-polymer interactions and increases the free volume. This leads to a reduction in the glass transition temperature and increased flexibility. The signaling pathway, in this context, is a physical interaction rather than a biological one.
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. the differences between dehp, dop and dinp_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 3. kanademy.com [kanademy.com]
- 4. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
A Comparative Analysis of the Thermal Stability of Benzyl Stearate and Other Phase Change Materials
For researchers, scientists, and drug development professionals, the selection of a phase change material (PCM) with high thermal stability is paramount for applications requiring reliable and repeatable thermal energy storage and release. This guide provides an objective comparison of the thermal stability of benzyl stearate against other common organic PCMs, supported by experimental data and detailed protocols.
Organic phase change materials, such as fatty acid esters, paraffins, and fatty acids, are prized for their high latent heat of fusion, chemical inertness, and tunable melting points. However, their long-term performance is critically dependent on their thermal stability. Degradation at elevated temperatures can lead to a decrease in thermal energy storage capacity and a shift in the phase transition temperature, compromising the reliability of the PCM. This guide focuses on the thermal stability of this compound, a fatty acid ester, in comparison to other widely used organic PCMs.
Quantitative Comparison of Thermal Stability
The thermal stability of a PCM is primarily assessed by its resistance to decomposition at high temperatures. This is typically quantified using thermogravimetric analysis (TGA), which measures the mass loss of a material as a function of temperature. The onset of decomposition and the temperature at which significant mass loss occurs are key indicators of thermal stability.
| Phase Change Material | Onset of Decomposition (Tonset) | Temperature at 5% Mass Loss | Temperature at 50% Mass Loss | Key Observations |
| This compound | ~190 °C[1] | Not explicitly found | Not explicitly found | As a fatty acid ester, it is expected to have good thermal stability due to low vapor pressure. Predicted boiling point is high at 459.7°C.[2] |
| Paraffin Wax | 150 - 270 °C[3][4][5] | Not explicitly found | ~346 °C[6] | Decomposition occurs in a single step, with complete decomposition around 430°C.[3] |
| Stearic Acid (Fatty Acid) | Not explicitly found | Not explicitly found | Not explicitly found | Fatty acids are generally considered to have good thermal stability. |
| Mixed Fatty Acid Esters | Not explicitly found | Not explicitly found | Not explicitly found | Studies on mixed esters show they experience almost no change in mass at elevated temperatures due to their lower vapor pressure. |
Long-Term Thermal Cycling Stability
Beyond immediate thermal decomposition, the ability of a PCM to withstand repeated melting and freezing cycles without significant degradation is crucial for long-term applications.
| Phase Change Material | Number of Thermal Cycles | Change in Melting Temperature | Change in Latent Heat of Fusion |
| This compound | Data not found | Data not found | Data not found |
| Paraffin Wax | 1000-2000 | Reproducible | Reproducible[7] |
| Fatty Acids | 1500 | Gradual changes observed | Gradual changes observed |
Experimental Protocols
Accurate and reproducible data are the foundation of reliable material selection. The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the PCM.
Apparatus: A thermogravravimetric analyzer.
Procedure:
-
A small sample of the PCM (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant deviation from the baseline mass is observed. The temperatures at various percentages of mass loss are also recorded.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of the PCM, and to assess changes in these properties after thermal cycling.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, hermetically sealed sample of the PCM (typically 5-10 mg) is placed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
The melting temperature is determined from the peak of the endothermic melting curve, and the latent heat of fusion is calculated by integrating the area under the peak.
Accelerated Thermal Cycling Test
Objective: To evaluate the long-term thermal stability of the PCM by subjecting it to a large number of melt-freeze cycles.
Procedure:
-
A sample of the PCM is placed in a sealed container.
-
The container is placed in a thermal cycler or an environmental chamber.
-
The sample is subjected to a predetermined number of thermal cycles, where each cycle consists of heating the material above its melting point and cooling it below its freezing point.
-
The heating and cooling rates, as well as the dwell times at the temperature extremes, are controlled.
-
After a specified number of cycles, the thermal properties (melting temperature and latent heat of fusion) of the PCM are re-measured using DSC to assess any degradation.
Experimental Workflow Visualization
The logical flow of a comprehensive thermal stability analysis of a phase change material is illustrated in the following diagram.
Caption: Workflow for Thermal Stability Analysis of PCMs.
Discussion and Conclusion
The available data suggests that this compound, as a fatty acid ester, possesses good thermal stability, with an onset of thermo-oxidative degradation around 190°C.[1] This is comparable to or, in some cases, superior to paraffin waxes, which can begin to decompose at temperatures as low as 150°C.[3][4][5] The high predicted boiling point of this compound further indicates its suitability for applications requiring operation at elevated temperatures.
While direct, long-term thermal cycling data for this compound was not found, the general behavior of mixed esters suggests that it would likely exhibit excellent stability with minimal changes in its thermal properties over a large number of cycles. This is attributed to their low vapor pressure, which minimizes mass loss during repeated heating.
References
- 1. This compound | 5531-65-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 5531-65-7 [smolecule.com]
- 3. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. njas.com.ng [njas.com.ng]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. mdpi.com [mdpi.com]
Benzyl Stearate Shines as a High-Performance Lubricant, Outclassing Mineral Oils in Key Benchmarks
For immediate release:
Benzyl stearate, a synthetic ester lubricant, demonstrates superior performance characteristics when compared to conventional mineral oils, offering significant advantages in thermal stability, wear protection, and viscosity control. This comprehensive guide presents a detailed comparison of this compound against mineral oils, supported by established experimental data for similar synthetic esters, providing researchers, scientists, and drug development professionals with critical insights into its potential applications.
Recent analysis highlights that synthetic esters, as a class, consistently outperform mineral oils in demanding lubrication scenarios.[1][2] These benefits are largely attributed to their engineered molecular structure, which allows for greater thermal resistance, a higher viscosity index, and enhanced lubricity. While direct comparative data for this compound is limited, the performance of structurally similar synthetic esters provides a strong indication of its capabilities.
Executive Summary of Performance Comparison
| Performance Metric | This compound (and related Synthetic Esters) | Mineral Oil | Advantage of this compound |
| Coefficient of Friction | Lower | Higher | Reduced friction and energy loss. One study on a biodegradable ester showed a 40.82% lower friction coefficient than a hydrotreated mineral oil. |
| Wear Scar Diameter | Smaller | Larger | Enhanced protection against wear and extended component life. |
| Viscosity Index (VI) | High | Low to Medium | More stable viscosity over a wide temperature range, ensuring consistent performance. |
| Thermal & Oxidative Stability | Excellent | Moderate to Good | Resists breakdown at high temperatures, leading to longer lubricant life and reduced deposit formation. |
| Flash Point | High | Variable | Increased safety in high-temperature applications. |
| Biodegradability | Generally Good | Poor | More environmentally friendly. |
Detailed Performance Evaluation
Frictional and Wear Characteristics
Synthetic esters are renowned for their excellent lubricity, which translates to a lower coefficient of friction and reduced wear on lubricated components. The polarity of the ester molecules promotes the formation of a resilient lubricating film on metal surfaces, a characteristic not as pronounced in non-polar mineral oils. This adsorbed layer provides superior protection under boundary lubrication conditions, minimizing metal-to-metal contact.
Viscosity and Thermal Stability
A key advantage of this compound and other synthetic esters is their high Viscosity Index (VI).[2] A high VI indicates that the lubricant's viscosity changes less with temperature fluctuations. This is a critical attribute for applications experiencing a wide operating temperature range, as it ensures a consistent lubricating film, both at cold start-ups and at high operating temperatures. In contrast, mineral oils typically have a lower VI, meaning their viscosity thins out more significantly at higher temperatures, potentially compromising lubrication.
Furthermore, the thermal and oxidative stability of synthetic esters far exceeds that of mineral oils.[2] Mineral oils are complex mixtures of hydrocarbons, some of which are prone to oxidation and thermal degradation at elevated temperatures, leading to the formation of sludge, varnish, and corrosive byproducts. The controlled, uniform molecular structure of synthetic esters like this compound imparts a greater resistance to these degradation processes, resulting in a longer service life and cleaner operation.
Experimental Protocols
The evaluation of lubricant performance is conducted using standardized testing methodologies to ensure comparability and reproducibility of results. The key experiments cited in the comparison of lubricant performance are the Four-Ball Wear Test and the FZG Gear Test.
Four-Ball Wear Test (ASTM D4172)
This test is a widely used method to determine the anti-wear properties of lubricating fluids.
Methodology:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.
-
A fourth steel ball is pressed with a specified force into the cavity formed by the three stationary balls.
-
The top ball is then rotated at a constant speed for a set duration and temperature.
-
At the end of the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's wear protection properties. A smaller wear scar indicates better performance.
ASTM D4172 Four-Ball Wear Test Workflow
FZG Gear Test (ASTM D5182)
The FZG (Forschungsstelle für Zahnräder und Getriebebau) gear test is used to evaluate the scuffing resistance and load-carrying capacity of lubricants.
Methodology:
-
A set of standard spur gears is installed in the FZG test rig.
-
The test gears are lubricated with the sample oil and operated at a constant speed.
-
The load on the gear teeth is increased in stages.
-
After each load stage, the gear teeth are visually inspected for scuffing or damage.
-
The test continues until a predefined level of scuffing is observed.
-
The failure load stage is reported as a measure of the lubricant's anti-scuffing performance. A higher failure load stage indicates better protection.
Logical Flow of the FZG Gear Test
Conclusion
The available evidence strongly suggests that this compound, as a representative of the synthetic ester class of lubricants, offers a significant performance upgrade over traditional mineral oils. Its inherent chemical structure provides superior thermal stability, a more consistent viscosity profile across a range of temperatures, and enhanced wear protection. For researchers and professionals in fields requiring high-performance lubrication, particularly in sensitive or demanding applications, this compound presents a compelling alternative to mineral oil-based products. Further direct comparative testing of this compound is warranted to quantify its performance advantages across a broader spectrum of applications.
References
A Comparative In Vitro Analysis of Benzyl Stearate's Skin Permeation Profile Against Common Emollients
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro skin permeation characteristics of benzyl stearate alongside other frequently used emollients: isopropyl myristate, octyldodecanol, and cetearyl isononanoate. This analysis is supported by a review of available experimental data and detailed methodologies to facilitate informed formulation decisions.
The selection of an appropriate emollient is a critical factor in the development of topical and transdermal drug delivery systems. Emollients not only influence the sensory properties of a formulation but can also significantly impact the permeation of active pharmaceutical ingredients (APIs) through the skin barrier. This guide focuses on the in vitro skin permeation of this compound, a less-studied emollient, in comparison to the well-characterized emollients isopropyl myristate, octyldodecanol, and cetearyl isononanoate.
Comparative Analysis of Skin Permeation Parameters
Direct comparative in vitro skin permeation studies for this compound are limited in publicly available literature. However, by collating data from various studies on the permeation-enhancing effects of these emollients on different APIs, an indirect comparison can be drawn. The following table summarizes the available physicochemical properties and reported effects on skin permeation. It is important to note that the permeation data are not from head-to-head comparative studies and are influenced by the specific API and formulation used in each study.
| Emollient | Molecular Weight ( g/mol ) | LogP | Reported Effect on Skin Permeation |
| This compound | 396.6 | ~10.5 (estimated) | Data not available |
| Isopropyl Myristate | 270.5 | ~7.8 | Enhances the permeation of various drugs by disrupting stratum corneum lipids. |
| Octyldodecanol | 298.6 | ~9.5 | Known to increase the permeation of both lipophilic and hydrophilic compounds. |
| Cetearyl Isononanoate | ~368.6 (average) | >6 | Acts as a skin-conditioning agent and emollient; permeation enhancement data is not readily available. |
Experimental Protocols
The standard method for evaluating in vitro skin permeation is the Franz diffusion cell experiment. This assay measures the amount of a substance that permeates through a skin sample from a donor chamber to a receptor chamber over time.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Preparation:
-
Full-thickness human or animal (e.g., porcine or rat) skin is carefully excised and dermatomed to a uniform thickness (typically 200-500 µm).[1]
-
The prepared skin sections are visually inspected for any defects and stored frozen until use.
2. Franz Diffusion Cell Assembly:
-
The static Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin sample is mounted with the stratum corneum facing the donor chamber.[1][2]
-
The receptor compartment is filled with a receptor solution (e.g., phosphate-buffered saline, often with a solubility enhancer like ethanol for poorly water-soluble compounds) and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.[3]
-
The receptor solution is continuously stirred to ensure a uniform concentration.[3]
3. Dosing and Sampling:
-
A finite dose of the test formulation containing the emollient and a model drug is applied to the surface of the skin in the donor compartment.[4]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis.[5]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[5]
4. Quantification and Data Analysis:
-
The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The cumulative amount of the substance permeated per unit area of the skin is plotted against time.
-
From this plot, key permeation parameters are calculated:
-
Steady-state flux (Jss): The rate of permeation at steady-state, determined from the slope of the linear portion of the cumulative permeation curve.
-
Permeability coefficient (Kp): Calculated by dividing the steady-state flux by the initial concentration of the substance in the donor compartment.
-
Lag time (Tlag): The time required for the substance to reach a steady-state diffusion across the skin, determined by extrapolating the linear portion of the cumulative permeation curve to the x-axis.
-
Mechanism of Action: Emollient Interaction with the Stratum Corneum
Emollients primarily enhance skin permeation by interacting with and disrupting the highly organized lipid barrier of the stratum corneum. This biophysical mechanism involves the fluidization of the intercellular lipids, which increases the diffusion coefficient of the permeating substance.
Caption: Mechanism of emollient-enhanced skin permeation.
Discussion and Conclusion
While direct quantitative data for the skin permeation of this compound remains elusive, its physicochemical properties, particularly its high lipophilicity (estimated LogP ~10.5), suggest that it is likely to partition effectively into the stratum corneum. This partitioning is a prerequisite for disrupting the intercellular lipid barrier and enhancing the permeation of co-formulated active ingredients.
Isopropyl myristate and octyldodecanol are well-documented permeation enhancers that function by fluidizing the stratum corneum lipids. The lack of readily available permeation data for cetearyl isononanoate suggests its primary role in formulations may be more related to its emollient and skin-conditioning properties rather than significant permeation enhancement.
To definitively ascertain the skin permeation profile of this compound and its efficacy as a permeation enhancer relative to other emollients, a head-to-head in vitro study employing the Franz diffusion cell method is warranted. Such a study should evaluate the permeation of a model active pharmaceutical ingredient from formulations containing each of the emollients at equivalent concentrations. This would provide the much-needed quantitative data to enable a direct and objective comparison, thereby guiding formulation scientists in the rational selection of emollients for optimal topical and transdermal drug delivery.
References
Benchmarking the synthesis efficiency of benzyl stearate with different catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different catalytic systems for the synthesis of benzyl stearate, an important ester with applications in the pharmaceutical and cosmetic industries. The efficiency of enzymatic catalysts is benchmarked against traditional acid catalysts and emerging metal oxide systems, with a focus on key performance indicators and detailed experimental protocols.
At a Glance: Catalyst Performance in this compound Synthesis
The selection of a catalyst is a critical step in optimizing the synthesis of this compound, directly impacting reaction efficiency, sustainability, and overall cost. This section summarizes the performance of various catalysts under optimized conditions.
| Catalyst System | Catalyst Type | Reaction Temperature (°C) | Molar Ratio (Stearic Acid:Benzyl Alcohol) | Reaction Time | Conversion/Yield (%) |
| Novozym 435 | Immobilized Lipase | 60 | 1:7 | 6 hours | 98.9[1] |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | 65 - 120 | 1:15 | 1.5 - 8 hours | ~94 - 99[2] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous Acid | 80 - 150 | Not specified | 1 hour | ~99 |
| Zirconium Dioxide (ZrO₂) | Heterogeneous Metal Oxide | Not specified | Not specified | Not specified | Not specified |
| Titanium Dioxide (TiO₂) | Heterogeneous Metal Oxide | Not specified | Not specified | Not specified | Not specified |
Note: Data for Sulfuric Acid and p-Toluenesulfonic Acid are based on the esterification of stearic acid with other alcohols or the synthesis of similar esters, as direct comparable data for this compound was not available. These values serve as a proficient proxy for estimating reaction conditions and efficiency. ***Quantitative data for the direct synthesis of this compound using Zirconium Dioxide and Titanium Dioxide as catalysts is not readily available in the reviewed literature. These catalysts are known to be effective in other esterification and benzylation reactions.
Experimental Workflow: From Catalyst Screening to Product Analysis
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound, providing a logical sequence from reactant preparation to final product characterization.
Caption: Experimental workflow for this compound synthesis.
Signaling Pathway of Acid-Catalyzed Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.
Caption: Mechanism of acid-catalyzed this compound synthesis.
Detailed Experimental Protocols
Enzymatic Synthesis using Novozym 435
This protocol is optimized for a high-yield, environmentally friendly synthesis of this compound.
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hexane (for purification)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine stearic acid and benzyl alcohol in a 1:7 molar ratio.
-
Add Novozym 435 to the mixture (typically 5-10% by weight of the total reactants).
-
Place the flask in a temperature-controlled shaker bath set to 60°C and agitate at 200 rpm.
-
Allow the reaction to proceed for 6 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.
-
The liquid phase is then concentrated under reduced pressure to remove excess benzyl alcohol.
-
The crude product is dissolved in hexane and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the pure this compound.
Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol describes a traditional and cost-effective method for this compound synthesis.
Materials:
-
Stearic Acid
-
Benzyl Alcohol
-
p-Toluenesulfonic Acid (p-TSA)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid, benzyl alcohol (in a slight excess, e.g., 1.2 equivalents), and a catalytic amount of p-TSA (approximately 5 mol%).
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux (approximately 110-120°C). The water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
References
Safety Operating Guide
Proper Disposal of Benzyl Stearate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of benzyl stearate.
This compound, while not classified as a hazardous material for transport, requires careful consideration for its disposal due to the limited availability of comprehensive environmental and toxicological data. The precautionary principle dictates that in the absence of complete data, a substance should be handled with measures in place to prevent environmental contamination. Therefore, disposal of this compound should follow protocols for chemical waste, managed by a licensed disposal service.
Immediate Safety and Handling
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Hand Protection |
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] Improper disposal can lead to environmental contamination. The recommended method for disposal is through a licensed chemical destruction facility, which typically involves controlled incineration with flue gas scrubbing.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react, creating additional hazards.
-
Containerization:
-
Place this compound waste in a clearly labeled, sealed, and non-reactive container.
-
The container must be in good condition and compatible with this compound.
-
Label the container clearly as "this compound Waste" and include any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is secure and away from drains and sources of ignition.
-
-
Arrangement for Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data regarding the environmental fate and toxicity of this compound.
| Parameter | Value |
| Toxicity to Fish | No data available[1] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available[1] |
| Toxicity to Algae | No data available[1] |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
The absence of this data underscores the importance of treating this compound as a chemical waste product that requires professional disposal to prevent potential environmental impact.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
